Mucidin
Description
This compound has been reported in Camaropella lutea, Pterula, and other organisms with data available.
produced by basidiomycete Oudemansiella mucida; strobilurin A produced by wood rot fungus Strobilurus tenacellus;
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2E,3Z,5E)-2-(methoxymethylidene)-3-methyl-6-phenylhexa-3,5-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-13(15(12-18-2)16(17)19-3)8-7-11-14-9-5-4-6-10-14/h4-12H,1-3H3/b11-7+,13-8-,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCQSBGXKRTPHZ-SYKZHUKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1=CC=CC=C1)C(=COC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C=C/C1=CC=CC=C1)/C(=C\OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025570 | |
| Record name | Mucidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52110-55-1 | |
| Record name | Strobilurin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52110-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mucidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052110551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mucidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MUCIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15143I0275 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mucidin as a mitochondrial respiratory chain inhibitor.
Quantitative Inhibitory Profile
Direct IC50 values for Mucidin (Strobilurin A) are not widely reported in publicly accessible literature. However, data from closely related strobilurins and other Qo site inhibitors provide a strong quantitative context for its potency.
| Compound | Target/Assay | System | Value | Unit | Reference |
| Strobilurin X | Complex III Activity | Isolated Mitochondria | 139.8 | ng/mL | |
| Strobilurin X | Cytotoxicity (EC50) | A549 Cancer Cells | 3.4 | µg/mL | |
| Strobilurin X | Cytotoxicity (EC50) | HeLa Cancer Cells | 5.4 | µg/mL | |
| Myxothiazol | Oxygen Consumption | Beef Heart Mitochondria | 0.58 | mol/mol cyt b | |
| Myxothiazol | Cytotoxicity (IC50) | A549 Cancer Cells | 0.01 | ng/mL | |
| Myxothiazol | Cytotoxicity (IC50) | HCT-15 Cancer Cells | 0.03 | ng/mL |
Note: The values presented are for compounds with an identical or highly similar mechanism of action to this compound and serve as a proxy for its expected potency.
Visualizing the Mechanism and Consequences
Mechanism of this compound at Complex III
This compound functions by binding to the Qo (quinone oxidation) site of Complex III, thereby preventing the oxidation of ubiquinol. This action halts the entire Q-cycle, blocking electron flow to Cytochrome c and inhibiting the pumping of protons across the inner mitochondrial membrane.
Caption: this compound inhibits the mitochondrial ETC at the Qo site of Complex III.
Cellular Consequences of Complex III Inhibition
The inhibition of Complex III by this compound triggers a cascade of downstream cellular events. The primary effects—a halt in proton pumping and electron transport—lead to a decrease in mitochondrial membrane potential and a severe reduction in ATP synthesis via oxidative phosphorylation. This energy crisis forces cells to upregulate alternative pathways, such as glycolysis. Furthermore, blocking the Qo site specifically prevents the formation of superoxide from this major ROS-producing site, altering the cellular redox balance and impacting redox-sensitive signaling pathways.
Caption: Downstream cellular consequences of Complex III inhibition by this compound.
Experimental Methodologies
Characterizing the activity of a mitochondrial inhibitor like this compound requires a multi-faceted approach, moving from direct enzyme kinetics to integrated cellular assays.
Experimental Workflow for Inhibitor Characterization
A logical workflow ensures a thorough characterization of the inhibitor's effects, starting with its direct target and expanding to its impact on the entire organelle and cell.
Caption: Workflow for characterizing a mitochondrial respiratory chain inhibitor.
Protocol 1: Assay of Complex III Activity
This spectrophotometric assay measures the activity of Complex III by monitoring the reduction of cytochrome c, using succinate as the electron donor.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer: 50 mM potassium phosphate, 1 mM EDTA, pH 7.4
-
Substrate: 100 mM Succinate
-
Electron Acceptor: 1 mM Cytochrome c (from horse heart)
-
Inhibitors: 10 mM Potassium Cyanide (KCN) to block Complex IV, 5 mM Rotenone to block Complex I
-
Test Compound: this compound stock solution in DMSO
-
96-well microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at 550 nm
Procedure:
-
Prepare Reagent Mix: In the assay buffer, combine cytochrome c, KCN, and rotenone.
-
Plate Setup:
-
Add 180 µL of the reagent mix to each well.
-
Add 10 µL of diluted this compound (or DMSO for control) to the appropriate wells to achieve the final desired concentrations.
-
Add 10 µL of mitochondrial suspension (e.g., 5-10 µg of protein) to each well.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of succinate to each well.
-
Measurement: Immediately begin kinetic measurement of absorbance at 550 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the reduction of cytochrome c.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve for each concentration.
-
Plot the percentage of inhibition relative to the DMSO control against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Oxygen Consumption Rate (OCR) Measurement
This protocol uses high-resolution respirometry or a plate-based fluorescence assay to measure the effect of this compound on mitochondrial respiration.
Materials:
-
Intact cells or isolated mitochondria
-
Respiration Medium (e.g., MiR05 for isolated mitochondria or specific cell culture medium for intact cells)
-
Substrates (e.g., pyruvate, malate, succinate)
-
Test Compound: this compound stock solution in DMSO
-
Other inhibitors for substrate-uncoupler-inhibitor titration (SUIT) protocol: Oligomycin, FCCP, Rotenone, Antimycin A
-
High-resolution respirometer or fluorescence plate reader with oxygen-sensitive probes
Procedure (using a plate-based analyzer):
-
Cell Plating: Seed cells in a specialized microplate and allow them to adhere overnight.
-
Prepare Assay Medium: Warm the appropriate respiration medium supplemented with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine) to 37°C.
-
Medium Exchange: Replace the culture medium in the wells with 180 µL of the pre-warmed assay medium. Allow the plate to equilibrate in a CO2-free incubator for 1 hour.
-
Prepare Cartridge: Hydrate the sensor cartridge overnight. Load this compound and other inhibitors (Oligomycin, FCCP, Antimycin A) into the appropriate ports of the cartridge to achieve the desired final concentrations upon injection.
-
Run Assay: Place the cell plate in the analyzer. The instrument will perform a calibration and then execute a pre-programmed injection sequence. A typical sequence to test an inhibitor would be:
-
Baseline OCR measurement.
-
Injection 1: this compound (to measure its direct inhibitory effect).
-
Injection 2: Oligomycin (to measure ATP-linked respiration).
-
Injection 3: FCCP (to measure maximal respiration).
-
Injection 4: Rotenone/Antimycin A (to measure non-mitochondrial respiration and confirm full inhibition).
-
-
Data Analysis: The instrument software automatically calculates OCR at each stage. Compare the basal, ATP-linked, and maximal respiration rates between control and this compound-treated cells to determine the specific impact on mitochondrial function.
Conclusion
This compound is a highly specific and potent inhibitor of the mitochondrial respiratory chain, targeting the Qo site of Complex III. Its well-defined mechanism of action makes it an invaluable tool for researchers studying mitochondrial bioenergetics, redox signaling, and the cellular consequences of metabolic disruption. For drug development professionals, this compound and the broader class of strobilurins represent a validated pharmacophore with significant potential for the development of novel therapeutics, particularly in the fields of oncology and infectious disease, where targeting cellular metabolism is a promising strategy. A thorough understanding of its quantitative effects and the application of the detailed experimental protocols provided herein are essential for leveraging its full potential in both basic research and translational science.
The Discovery, Origin, and Technical Profile of Mucidin: A Potent Antifungal Antibiotic
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mucidin, a potent antifungal antibiotic, stands as a significant discovery in the realm of natural products with therapeutic potential. Initially isolated in the 1960s from the basidiomycete fungus Oudemansiella mucida, it was later found to be identical to Strobilurin A. This technical guide provides a comprehensive overview of the discovery, origin, and detailed technical profile of this compound. It delves into its mechanism of action as a mitochondrial respiration inhibitor, specifically targeting the cytochrome bc1 complex. This document outlines the experimental protocols for the production, isolation, and characterization of this compound, and presents its antifungal activity through a structured data table. Furthermore, it includes detailed diagrams of its biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery and Origin
The antifungal properties of a substance produced by the porcelain fungus, Oudemansiella mucida, were first reported in the 1960s by Musílek and his team in Czechoslovakia.[1] This antibiotic, named this compound, was isolated from submerged cultures of the fungus.[2] The production and isolation of this compound were subsequently patented in the late 1960s and early 1970s.[2] Independent research in Germany led to the isolation of a compound from the fungus Strobilurus tenacellus, which was named Strobilurin A.[3] Later studies confirmed that this compound and Strobilurin A are structurally identical.[4]
This compound belongs to the strobilurin class of natural products, which are known for their broad-spectrum antifungal activity. These compounds are produced by various wood-rotting mushrooms and play a role in suppressing the growth of competing fungi in their natural environment.[5][6]
Physicochemical Properties
This compound is a colorless, oily substance with the molecular formula C16H18O3. It is soluble in various organic solvents but has low solubility in water.
| Property | Value |
| Molecular Formula | C16H18O3 |
| Molecular Weight | 258.31 g/mol |
| Appearance | Colorless oil |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate |
| UV max (in ethanol) | 230 nm, 294 nm |
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound exerts its potent antifungal effect by inhibiting cellular respiration at the mitochondrial level.[7] Specifically, it targets the cytochrome bc1 complex, also known as Complex III, of the electron transport chain.[4][8] By binding to the Qo (Quinone outside) site of cytochrome b, a key subunit of the complex, this compound blocks the transfer of electrons from ubiquinol to cytochrome c.[2] This disruption of the electron flow halts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[6] This targeted mechanism of action is shared by other strobilurin-type fungicides.[5]
Signaling Pathway of this compound's Inhibitory Action
Caption: Inhibition of the mitochondrial electron transport chain by this compound.
Antifungal Activity
This compound exhibits a broad spectrum of activity against various fungal species, including yeasts and filamentous fungi.[3] Its efficacy is comparable to or, in some cases, greater than other antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Strobilurin A (this compound) against a selection of fungal pathogens.
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 0.5 - 2 | [9] |
| Aspergillus fumigatus | 0.125 - 1 | [9] |
| Aspergillus flavus | 0.25 - 2 | [9] |
| Aspergillus niger | 0.5 - 4 | [7] |
| Fusarium solani | 2 - >16 | [9] |
| Fusarium oxysporum | 1 - 8 | [9] |
| Cryptococcus neoformans | 0.125 - 1 | [10] |
| Saccharomyces cerevisiae | 0.1 - 0.5 | [2] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Experimental Protocols
Production of this compound by Submerged Fermentation of Oudemansiella mucida
Objective: To produce this compound through the cultivation of Oudemansiella mucida in a liquid medium.
Materials:
-
Oudemansiella mucida culture
-
Potato Dextrose Agar (PDA) plates
-
Liquid culture medium (e.g., Potato Dextrose Broth or a medium containing glucose and corn steep liquor)
-
Erlenmeyer flasks
-
Shaking incubator
-
Autoclave
Procedure:
-
Inoculum Preparation:
-
Cultivate Oudemansiella mucida on PDA plates at 25-28°C for 7-10 days until sufficient mycelial growth is observed.
-
Aseptically transfer several mycelial plugs from the agar plate to a flask containing the sterile liquid culture medium.
-
-
Fermentation:
-
Incubate the inoculated flasks on a rotary shaker at 120-150 rpm and a constant temperature of 25-28°C.
-
Allow the fermentation to proceed for 10-14 days. This compound production is typically intracellular.
-
Experimental Workflow for this compound Production
References
- 1. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The strobilurins--new antifungal antibiotics from the basidiomycete Strobilurus tenacellus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of strobilurin fungicide chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 7. Succinate-cytochrome c reductase: assessment of its value in the investigation of defects of the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective [mdpi.com]
- 9. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multilaboratory Testing of Antifungal Drug Combinations against Candida Species and Aspergillus fumigatus: Utility of 100 Percent Inhibition as the Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Mucidin in Oudemansiella mucida: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucidin, a potent antifungal metabolite produced by the basidiomycete fungus Oudemansiella mucida, has garnered significant attention in the agrochemical and pharmaceutical industries. Its structural identity with strobilurin A, a well-known respiratory chain inhibitor, underpins its broad-spectrum fungicidal activity. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, offering a comprehensive resource for researchers engaged in natural product chemistry, fungal genetics, and drug development. The pathway is elucidated based on extensive studies of strobilurin biosynthesis in other basidiomycetes, which is presumed to be highly conserved in Oudemansiella mucida.
This compound Biosynthetic Pathway: A Polyketide Assembly Line
The biosynthesis of this compound follows a polyketide pathway, a common route for the production of diverse secondary metabolites in fungi. The core of this pathway is a Type I polyketide synthase (PKS), a large, multifunctional enzyme that iteratively condenses simple carboxylic acid units to build the carbon skeleton of the molecule.
The key precursor molecules for this compound biosynthesis are benzoyl-CoA , which serves as the starter unit, and malonyl-CoA , which provides the extender units. The assembly of the polyketide chain is followed by a series of enzymatic modifications, including oxidation and methylation, to yield the final bioactive compound.
Key Enzymatic Steps in this compound Biosynthesis:
-
Initiation: The biosynthesis is initiated with the loading of a benzoyl-CoA starter unit onto the acyl carrier protein (ACP) domain of the polyketide synthase.
-
Elongation: The polyketide chain is elongated through the sequential addition of malonyl-CoA extender units, a process catalyzed by the ketosynthase (KS) domain of the PKS.
-
Reductive Processing: The growing polyketide chain undergoes reductive modifications, including ketoreduction (KR), dehydration (DH), and enoylreduction (ER), to introduce specific stereochemistry.
-
Formation of Prestrobilurin A: The fully assembled and modified polyketide chain is released from the PKS, likely as prestrobilurin A.
-
Oxidative Rearrangement: A crucial step in the pathway is the oxidative rearrangement of prestrobilurin A, catalyzed by an FAD-dependent oxygenase. This reaction forms the characteristic β-methoxyacrylate (MOA) toxophore, which is essential for the antifungal activity of this compound.
-
Methylation: The final step involves methylation reactions, catalyzed by S-adenosyl methionine (SAM)-dependent methyltransferases, to yield this compound (strobilurin A).
The genes encoding the enzymes of the this compound biosynthetic pathway are expected to be organized in a contiguous gene cluster in the genome of Oudemansiella mucida, a common feature for secondary metabolite biosynthesis in fungi.
Quantitative Data
| Parameter | Value | Method | Reference |
| Analytical Quantification of Strobilurins | |||
| Linearity Range (Pyraclostrobin) | 1-20 µg/L | UPLC-MS/MS | [1] |
| Linearity Range (Other Strobilurins) | 5-100 µg/L | UPLC-MS/MS | [1] |
| Correlation Coefficient (r²) | > 0.999 | UPLC-MS/MS | [1] |
| Recoveries in Fruit Samples | 60.4% - 120% | UPLC-MS/MS | [1] |
| Relative Standard Deviations (RSD) | 2.15% - 15.1% | UPLC-MS/MS | [1] |
| Fermentation Yield of this compound | |||
| This compound Production in Submerged Culture | 300–600 μg/ml | Fermentation and extraction | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway. These protocols are based on established techniques used in fungal secondary metabolite research.
Protocol 1: Fungal DNA Extraction for PCR-based Screening of PKS Genes
Objective: To isolate high-quality genomic DNA from Oudemansiella mucida suitable for PCR amplification of polyketide synthase (PKS) gene fragments.
Materials:
-
Fresh mycelium of O. mucida grown in liquid or on solid media.
-
Lysis buffer (400 mM Tris-HCl pH 8.0, 60 mM EDTA pH 8.0, 150 mM NaCl, 1% SDS).
-
Potassium acetate solution (pH 4.8).
-
Isopropanol.
-
70% Ethanol.
-
Sterile water or TE buffer.
-
Microcentrifuge tubes.
-
Sterile toothpicks or scalpels.
-
Microcentrifuge.
-
Vortex mixer.
Procedure:
-
Harvest a small amount of fresh fungal mycelium using a sterile toothpick or scalpel and transfer it to a 1.5 ml microcentrifuge tube.
-
Add 500 µl of lysis buffer to the mycelium. Disrupt the mycelial lump using the toothpick.
-
Incubate at room temperature for 10 minutes to lyse the cells.
-
Add 150 µl of potassium acetate solution, vortex briefly, and centrifuge at >10,000 x g for 1 minute.[3]
-
Carefully transfer the supernatant to a new microcentrifuge tube and repeat the centrifugation step.
-
Transfer the supernatant to a fresh tube and add an equal volume of isopropanol. Mix by gentle inversion.[3]
-
Centrifuge at >10,000 x g for 2 minutes to pellet the DNA.
-
Discard the supernatant and wash the DNA pellet with 300 µl of 70% ethanol.
-
Centrifuge at 10,000 x g for 1 minute, discard the supernatant, and air dry the pellet.[3]
-
Resuspend the DNA pellet in 50 µl of sterile water or TE buffer.
-
The extracted DNA is now ready for use in PCR reactions to screen for PKS genes using degenerate primers.
Protocol 2: Heterologous Expression of the this compound Biosynthetic Gene Cluster in Aspergillus oryzae
Objective: To express the this compound biosynthetic gene cluster in a heterologous host to confirm its function and facilitate characterization of the pathway enzymes.
Materials:
-
Aspergillus oryzae host strain.
-
Expression vectors.
-
Genomic DNA of O. mucida.
-
Restriction enzymes.
-
DNA ligase.
-
Protoplast transformation reagents.
-
Selective growth media.
Procedure:
-
Gene Cluster Amplification: Amplify the entire putative this compound biosynthetic gene cluster from O. mucida genomic DNA using high-fidelity PCR.
-
Vector Construction: Clone the amplified gene cluster into a suitable Aspergillus expression vector containing appropriate promoters and selection markers.
-
Protoplast Preparation: Prepare protoplasts from the A. oryzae host strain by enzymatic digestion of the fungal cell wall.
-
Transformation: Transform the A. oryzae protoplasts with the expression vector containing the this compound gene cluster using a polyethylene glycol (PEG)-mediated method.
-
Selection and Screening: Select for transformed colonies on appropriate selective media. Screen the transformants for the production of this compound and its intermediates using LC-MS/MS analysis of the culture extracts.[4][5][6][7]
-
Metabolite Analysis: Cultivate positive transformants in a suitable production medium and analyze the culture broth and mycelial extracts for the accumulation of this compound.
Protocol 3: Gene Knockout in Oudemansiella mucida using CRISPR-Cas9
Objective: To disrupt a specific gene in the this compound biosynthetic pathway to confirm its function.
Materials:
-
Oudemansiella mucida strain.
-
CRISPR-Cas9 vector system for fungi.
-
Guide RNA (gRNA) targeting the gene of interest.
-
Homology-directed repair (HDR) template (if required).
-
Protoplast transformation reagents.
-
Selective media.
Procedure:
-
gRNA Design and Vector Construction: Design a specific gRNA to target the desired gene in the this compound biosynthetic cluster. Clone the gRNA sequence into a fungal CRISPR-Cas9 expression vector.[8][9]
-
Protoplast Transformation: Transform O. mucida protoplasts with the CRISPR-Cas9 vector. Co-transformation with an HDR template containing flanking homologous regions can be used for precise gene replacement.
-
Selection and Screening: Select for transformants on appropriate selective media. Screen for successful gene knockout mutants by PCR analysis of the target locus and sequencing to confirm the desired mutation.
-
Phenotypic Analysis: Analyze the knockout mutants for the loss of this compound production using LC-MS/MS. This will confirm the essential role of the targeted gene in the biosynthetic pathway.
Protocol 4: LC-MS/MS Quantification of this compound (Strobilurin A)
Objective: To accurately quantify the concentration of this compound in fungal cultures or other biological matrices.
Materials:
-
This compound (Strobilurin A) analytical standard.
-
Internal standard (e.g., a deuterated analog).
-
Acetonitrile (LC-MS grade).
-
Formic acid.
-
Ammonium acetate.
-
Ultrapure water.
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
UPLC-MS/MS system.
Procedure:
-
Sample Preparation:
-
For liquid cultures, centrifuge to separate the mycelium and supernatant.
-
Extract the supernatant and/or the mycelium with a suitable organic solvent like ethyl acetate or acetonitrile.
-
Concentrate the extract and redissolve in a solvent compatible with the LC mobile phase.
-
For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.[1]
-
-
LC Separation:
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using the analytical standard of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in Oudemansiella mucida.
Experimental Workflow for Gene Knockout via CRISPR-Cas9
References
- 1. [Determination of strobilurin fungicides in fruits and their mass fragmentation routes by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Mini-Preparation of Fungal DNA for PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterologous expression of a polyketide synthase ACRTS2 in Aspergillus oryzae produces host-selective ACR toxins: coproduction of minor metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. Establishment of a CRISPR/Cas9-Mediated Efficient Knockout System of Trichoderma hamatum T21 and Pigment Synthesis PKS Gene Knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Biological Properties of Mucidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mucidin, also known as Strobilurin A, is a naturally occurring antifungal antibiotic produced by the basidiomycete Oudemansiella mucida.[1] Its potent biological activity stems from its ability to inhibit the mitochondrial respiratory chain, a mechanism that has been a focal point for the development of agricultural fungicides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and characterization are provided, alongside an exploration of the key signaling pathways affected by its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, mycology, and drug discovery.
Chemical Structure and Identification
This compound is chemically classified as a β-methoxyacrylate, a class of compounds characterized by the methyl (E)-2-(methoxy)ethenyl substituent. Its systematic IUPAC name is methyl (2E,3Z,5E)-2-(methoxymethylidene)-3-methyl-6-phenylhexa-3,5-dienoate.[2] The molecule possesses a conjugated diene system, which contributes to its chemical properties and biological activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | methyl (2E,3Z,5E)-2-(methoxymethylidene)-3-methyl-6-phenylhexa-3,5-dienoate[2] |
| Synonyms | Strobilurin A, Mucidermin, OM-1[3] |
| CAS Number | 52110-55-1[1][3] |
| Molecular Formula | C16H18O3[1][3] |
| Molecular Weight | 258.31 g/mol [3] |
| InChI | InChI=1S/C16H18O3/c1-13(15(12-18-2)16(17)19-3)8-7-11-14-9-5-4-6-10-14/h4-12H,1-3H3/b11-7+,13-8-,15-12+[3] |
| InChIKey | JSCQSBGXKRTPHZ-SYKZHUKTSA-N[3] |
| SMILES | C/C(=C/C=C/c1ccccc1)/C(=C\OC)/C(=O)OC[3] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic behavior. While some properties are well-documented, others, such as the melting point, have not been consistently reported in the available literature.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid powder |
| Density | 1.064 g/cm³[4] |
| Boiling Point | 414.2 °C at 760 mmHg[4] |
| Flash Point | 175.9 °C[4] |
| Solubility | Soluble in DMSO |
| pKa | Data not available |
| Melting Point | Not explicitly stated in available literature |
Biological and Pharmacological Properties
Mechanism of Action
This compound's primary mechanism of action is the potent and specific inhibition of the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain.[5] This complex plays a critical role in the electron transport chain, facilitating the transfer of electrons from ubiquinol to cytochrome c. By binding to the Qo (Quinone outside) site of cytochrome b, a subunit of Complex III, this compound blocks this electron transfer. This disruption of the electron transport chain leads to two major downstream consequences:
-
Inhibition of ATP Synthesis: The blockage of electron flow prevents the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis via oxidative phosphorylation. This leads to a depletion of cellular ATP, depriving the cell of its primary energy source.
-
Generation of Reactive Oxygen Species (ROS): The inhibition of Complex III can lead to the accumulation of ubisemiquinone, a radical intermediate that can donate electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This increase in ROS can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA.
Antimicrobial Spectrum
This compound exhibits a broad spectrum of antifungal activity. It is particularly effective against a range of filamentous fungi and yeasts.
Table 3: Antimicrobial Spectrum of this compound
| Organism | Activity |
| Aspergillus niger | Inhibits growth and germination of conidia[2] |
| Saccharomyces cerevisiae | Inhibits aerobic growth[2] |
| Various Fungi | Broad-spectrum antifungal activity |
The minimum inhibitory concentration (MIC) values can vary depending on the specific fungal species and the testing methodology employed.
Affected Signaling Pathways
The inhibition of the mitochondrial respiratory chain by this compound triggers a cascade of downstream signaling events, primarily mediated by ATP depletion and increased ROS production. These events can ultimately lead to cell cycle arrest and apoptosis.
Experimental Protocols
Extraction and Purification of this compound (Strobilurin A)
This protocol is a generalized procedure based on common methods for extracting strobilurins from fungal cultures.
Methodology:
-
Culturing: Grow the producing fungal strain (e.g., Oudemansiella mucida) in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: After a sufficient incubation period, separate the mycelium from the culture broth by filtration. Extract the mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
Chromatographic Separation: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the components.
-
Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Final Purification: Pool the fractions containing this compound and subject them to further purification, if necessary, using preparative HPLC to obtain the pure compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antifungal Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) of this compound against a target fungus can be determined using the broth microdilution method.
References
- 1. CN103030598A - Method for preparing strobilurin fungicide - Google Patents [patents.google.com]
- 2. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 3. ijsr.in [ijsr.in]
- 4. tandfonline.com [tandfonline.com]
- 5. content.protocols.io [content.protocols.io]
Mucidin (Strobilurin A): A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucidin, also known as Strobilurin A, is a natural antifungal antibiotic produced by the Basidiomycete fungi Oudemansiella mucida and Strobilurus tenacellus[1][2][3]. It belongs to the strobilurin class of fungicides, which are renowned for their broad-spectrum activity against a wide range of fungal pathogens, including Ascomycetes, Basidiomycetes, and Oomycetes[4]. Structurally and functionally, this compound and Strobilurin A are identical compounds[1][2]. Their primary biological activity stems from their potent inhibition of mitochondrial respiration, a mechanism that has been extensively studied and leveraged in the development of agricultural fungicides[1][3][5]. This document provides a detailed technical overview of this compound's biological activity, its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of Mitochondrial Respiration
The fungicidal effect of this compound is primarily due to its ability to disrupt cellular energy production by targeting the mitochondrial respiratory chain[1][2][4]. Specifically, this compound acts as a potent inhibitor of the cytochrome bc1 complex, also known as Complex III of the electron transport chain[1][3][6][7][8].
Key aspects of the mechanism include:
-
Target Site: this compound binds to the Quinone outside (Qo) site of cytochrome b, a critical subunit of the cytochrome bc1 complex[4][5]. This binding site is also the target for other strobilurin fungicides and the antibiotic myxothiazol[1].
-
Inhibition of Electron Transfer: By occupying the Qo site, this compound physically blocks the transfer of electrons from ubiquinol (Coenzyme Q, reduced form) to cytochrome c1[1][5]. This action effectively halts the electron flow through Complex III.
-
Disruption of ATP Synthesis: The inhibition of the electron transport chain prevents the pumping of protons across the inner mitochondrial membrane, which is essential for generating the proton-motive force required for ATP synthesis by ATP synthase[8][9]. The resulting depletion of cellular ATP leads to the cessation of vital cellular processes and ultimately, fungal cell death[8].
This compound's action is distinct from that of other mitochondrial inhibitors like antimycin A, which binds to the Qi (Quinone inside) site of the cytochrome bc1 complex[1][10].
Quantitative Biological Activity Data
The potency of this compound (Strobilurin A) and its synthetic derivatives has been quantified in various studies. The following tables summarize key inhibitory data.
Table 1: Inhibitory Activity Against Mitochondrial Complex III
| Compound | Target Organism/Cell Line | Assay | IC50 / Inhibition % | Reference |
| Strobilurin X | A549 Lung Cancer Cells | Mitochondrial Respiratory Chain Complex III Activity | 139.8 ng/mL (IC50) | [7] |
| Compound 11b (Strobilurin-SDHI hybrid) | Pyricularia oryzae | Decylubiquinol:Cyt c reductase activity | 58 ± 18% inhibition at 50 µM | [11] |
Table 2: Cytotoxicity and Antifungal Activity
| Compound | Target Organism/Cell Line | Assay | EC50 / MIC | Reference |
| Strobilurin X | A549 Cells (Lung Cancer) | Cytotoxicity | 3.4 µg/mL (EC50) | [7] |
| Strobilurin X | HeLa Cells (Cervical Cancer) | Cytotoxicity | 5.4 µg/mL (EC50) | [7] |
| Strobilurin X | WI-38 Cells (Normal Lung Fibroblasts) | Cytotoxicity | 16.8 µg/mL (EC50) | [7] |
| Compound 20 (Strobilurin derivative) | Various Fungal Pathogens | Antifungal Activity | 16-64 µg/L (MIC) | [8] |
| Azoxystrobin | D. oryzae | Resazurin Reduction Inhibition | 3.42 ± 0.03 µg/mL (EC50) | [8] |
| Compound 20 (Strobilurin derivative) | D. oryzae | Resazurin Reduction Inhibition | 3.62 ± 0.21 µg/mL (EC50) | [8] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound.
Mitochondrial Respiratory Chain Activity Assay
This protocol describes a spectrophotometric method to measure the activity of mitochondrial Complex I+III (NADH:cytochrome c oxidoreductase) and Complex II+III (succinate:cytochrome c reductase), adapted from established procedures[12][13]. This assay is crucial for quantifying the inhibitory effect of this compound on the electron transport chain.
a. Preparation of Mitochondrial Fractions:
-
Harvest cultured cells (e.g., fungal spheroplasts, mammalian cell lines) by centrifugation[14][15].
-
Wash the cell pellet twice with an ice-cold isotonic buffer (e.g., PBS)[14][15].
-
Resuspend the cells in a hypotonic homogenization buffer and homogenize using a Dounce or glass-Teflon homogenizer to disrupt the cell membrane while keeping mitochondria intact[14].
-
Perform differential centrifugation: a low-speed spin (e.g., 1,200 x g) to pellet nuclei and cell debris, followed by a high-speed spin (e.g., 14,000 x g) of the supernatant to pellet the crude mitochondrial fraction[14].
-
Resuspend the mitochondrial pellet in a suitable buffer (e.g., SHE buffer: 0.6 M sorbitol, 20 mM HEPES pH 7.4, 1 mM EDTA) and determine the protein concentration using a standard method like the Bradford assay[14][15].
b. Spectrophotometric Measurement:
-
General Setup: All measurements are performed using a spectrophotometer, monitoring the change in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Assays can be conducted in a 96-well plate or cuvettes at a controlled temperature (e.g., 30-37°C)[12].
-
Complex I+III (NADH:cytochrome c oxidoreductase) Activity:
-
To the reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mg/ml BSA), add the mitochondrial sample (20–40 µg protein), 40 µM oxidized cytochrome c, and 240 µM KCN (to inhibit Complex IV)[12].
-
Incubate for 4 minutes to allow temperature equilibration[12].
-
Initiate the reaction by adding 0.8 mM NADH as the electron donor[12].
-
Monitor the increase in absorbance at 550 nm for 3-5 minutes.
-
To determine the specific inhibition by this compound, pre-incubate the mitochondrial sample with varying concentrations of this compound before adding NADH. The rotenone-sensitive rate (a specific Complex I inhibitor) is measured by adding rotenone to a parallel reaction.
-
-
Complex II+III (Succinate:cytochrome c reductase) Activity:
-
To the reaction buffer, add the mitochondrial sample (20–40 µg protein), 240 µM KCN, 4 µM rotenone (to inhibit Complex I), and 0.2 mM ATP[12].
-
Add 10 mM succinate as the electron donor and incubate for 10 minutes[12].
-
Initiate the reaction by adding 40 µM oxidized cytochrome c[12].
-
Monitor the increase in absorbance at 550 nm for 5 minutes.
-
To determine the specific inhibition by this compound, pre-incubate the sample with the compound before adding cytochrome c. The specificity of the reaction can be confirmed by inhibition with malonate, a Complex II inhibitor[12].
-
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain, following standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[16][17][18].
-
Preparation of Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a fungal suspension in sterile saline or water and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a specific concentration of fungal cells.
-
Further dilute this suspension in the test medium (e.g., RPMI-1640 with MOPS buffer) to achieve the final desired inoculum concentration[17][19].
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the test medium. A typical concentration range might be 0.03 to 16 µg/mL[20].
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection or by using a spectrophotometric plate reader.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the drug-free growth control[20].
-
Visualizations: Pathways and Workflows
Signaling Pathway: this compound's Inhibition of the Mitochondrial Electron Transport Chain
Caption: Inhibition of mitochondrial Complex III by this compound.
Experimental Workflow: Assessing this compound's Inhibitory Activity
Caption: Workflow for determining this compound's IC50 on mitochondrial respiration.
References
- 1. This compound and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strobilurin - Wikipedia [en.wikipedia.org]
- 4. plantsciencejournal.com [plantsciencejournal.com]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Strobilurin X acts as an anticancer drug by inhibiting protein synthesis and suppressing mitochondrial respiratory chain activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Antibiotic this compound, a new antimycin A-like inhibitor of electron transport in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System using Polarography and Spectrophotometric Enzyme Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protocol for the Analysis of Yeast and Human Mitochondrial Respiratory Chain Complexes and Supercomplexes by Blue Native Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 16. Susceptibility Testing of Fungi to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Spectrum of Activity of Mucidin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucidin, a naturally occurring antifungal antibiotic, has garnered interest for its potent inhibitory action against a range of fungal pathogens. Structurally identical to Strobilurin A, this compound belongs to the strobilurin class of fungicides.[1] This technical guide provides a summary of preliminary studies on this compound's spectrum of activity, detailing its mechanism of action, quantitative susceptibility data for select microorganisms, and standardized experimental protocols for determining its in vitro efficacy.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting mitochondrial respiration. Specifically, it targets the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain.[1] By binding to the Quinone outside (Qo) site of cytochrome b, this compound blocks electron transfer between cytochrome b and cytochrome c1. This disruption of the electron transport chain halts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death. This targeted action on a fundamental cellular process contributes to its broad-spectrum antifungal properties.
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of strobilurin analogues against various fungal species. It is important to note that specific MIC data for this compound (Strobilurin A) against a wide array of pathogens is not extensively available in the public domain. The data presented below is for structurally related strobilurins, providing an insight into the potential spectrum of activity of this compound.
Table 1: Antifungal Activity of Strobilurin Analogues Against Wood-Destroying Fungi
| Microorganism | Strobilurin Analogue | MIC (ppm) |
| Fibroporia radiculosa | Heritage (Azoxystrobin) | >20 |
| Heritage (Azoxystrobin) + SHAM (100 ppm) | ~10 | |
| Insignia (Pyraclostrobin) | 26.3 | |
| Insignia (Pyraclostrobin) + SHAM (100 ppm) | 21.5 |
Data sourced from a study on the activity of two strobilurin fungicides against decay fungi. SHAM (salicylhydroxamic acid) is a known potentiator of strobilurin activity.[2]
Table 2: General Antifungal Spectrum of Strobilurins
| Fungal Group | Activity |
| Ascomycetes | Broad-spectrum activity |
| Basidiomycetes | Broad-spectrum activity |
| Deuteromycetes | Broad-spectrum activity |
| Oomycetes | Broad-spectrum activity |
Strobilurins, as a class, are recognized for their broad-spectrum activity against the major groups of plant pathogenic fungi.
Experimental Protocols
The determination of the in vitro spectrum of activity of an antimicrobial agent is crucial for its development. The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Microorganism: A pure, overnight culture of the test fungus grown on appropriate agar medium.
-
Inoculum Suspension: Prepare a standardized inoculum suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard. This is then further diluted to achieve the final desired inoculum concentration in the microtiter plate.
-
Antifungal Agent Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.
-
Broth Medium: Use a standardized broth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS, for fungal susceptibility testing.
-
96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom 96-well plates.
2. Serial Dilution of the Antifungal Agent:
-
Dispense a specific volume of broth medium into all wells of the microtiter plate.
-
Add a corresponding volume of the this compound stock solution to the first well of each row to be tested, creating the highest concentration.
-
Perform two-fold serial dilutions by transferring a set volume of the solution from the first well to the second, mixing, and continuing this process across the plate to create a gradient of decreasing concentrations.
3. Inoculation:
-
Add a standardized volume of the prepared fungal inoculum to each well of the microtiter plate, including a growth control well (containing no antifungal agent) and a sterility control well (containing only broth).
4. Incubation:
-
Incubate the microtiter plates at an appropriate temperature (typically 35°C) for a specified period (usually 24-48 hours), depending on the growth rate of the test organism.
5. Determination of MIC:
-
After incubation, visually inspect the plates for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the microorganism.
Mandatory Visualization
Signaling Pathway: Inhibition of Mitochondrial Respiration by this compound
Caption: Mechanism of action of this compound, inhibiting the cytochrome bc1 complex.
Experimental Workflow: Broth Microdilution for MIC Determination
References
- 1. This compound and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 3. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
Methodological & Application
Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Mucidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of Mucidin, a novel antifungal agent. The methodology is based on the widely recognized broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4] These methods are considered the gold standard for antifungal susceptibility testing and are designed to yield reproducible Minimum Inhibitory Concentration (MIC) data.[1][5] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][6] This protocol is applicable to both yeast and filamentous fungi, with specific modifications for each.
Principle of the Assay
The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of an antifungal agent in a liquid growth medium.[1][3][5] Following incubation, the microdilution plates are examined for visible growth to determine the MIC. This in vitro measure of antifungal activity is crucial for drug development and for guiding therapeutic choices.[1]
Materials and Reagents
-
This compound (or other antifungal agent)
-
Fungal isolates (yeast or filamentous fungi)
-
96-well, sterile, U-bottom microdilution plates[3]
-
RPMI 1640 liquid medium with L-glutamine, without bicarbonate, and buffered with MOPS
-
Spectrophotometer
-
Sterile, disposable plasticware (pipettes, reservoirs, etc.)
-
Vortex mixer
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
-
Sterile water
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent for this compound
Experimental Workflow
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in the appropriate liquid medium (RPMI 1640) to obtain working solutions that are twice the final desired concentrations.[7]
Protocol 2: Inoculum Preparation
For Yeasts (e.g., Candida spp.)
-
Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a densitometer. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve the final required inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[3]
For Filamentous Fungi (e.g., Aspergillus spp.)
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer for counting.[3]
Protocol 3: Broth Microdilution Assay
-
Dispense 100 µL of each twofold drug dilution of this compound into the wells of a 96-well microdilution plate.
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.[7]
-
Inoculate each well (except the sterility control) with 100 µL of the standardized fungal inoculum.[7] This will bring the final volume in each well to 200 µL and the drug concentrations to the final desired values.
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and 48-72 hours for most filamentous fungi, depending on the growth rate of the organism.[1][8]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
-
Visual Reading: Following incubation, examine the plates for visible growth. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% reduction for azoles against yeasts, or 100% inhibition for amphotericin B) compared to the growth control.[1][9]
-
Spectrophotometric Reading: Alternatively, the MIC can be determined by reading the optical density (OD) of the wells at a specific wavelength (e.g., 490 nm). The MIC is defined as the lowest drug concentration that causes a predefined reduction (e.g., 50% or 90%) in OD compared to the growth control.
Data Presentation
The MIC data for this compound should be summarized in a clear and organized manner. The following table provides a template for presenting hypothetical MIC data.
Table 1: Hypothetical In Vitro Activity of this compound Against Various Fungal Pathogens
| Fungal Species | Strain ID | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.03 - 1 | 0.125 | 0.5 |
| Candida glabrata | ATCC 90030 | 0.125 - 4 | 0.5 | 2 |
| Candida parapsilosis | ATCC 22019 | 0.06 - 2 | 0.25 | 1 |
| Aspergillus fumigatus | ATCC 204305 | 0.03 - 0.5 | 0.06 | 0.25 |
| Aspergillus flavus | ATCC 204304 | 0.06 - 1 | 0.125 | 0.5 |
-
MIC Range: The lowest and highest MIC values observed for a collection of isolates.
-
MIC₅₀: The MIC value at which 50% of the isolates are inhibited.
-
MIC₉₀: The MIC value at which 90% of the isolates are inhibited.
Disclaimer: The MIC values presented in Table 1 are for illustrative purposes only and do not represent actual experimental data for this compound. Specific MICs must be determined experimentally.
Quality Control
For each batch of tests, it is essential to include quality control (QC) strains with known MIC ranges for standard antifungal agents. This ensures the reliability and reproducibility of the results. Recommended QC strains include Candida parapsilosis ATCC 22019 and Aspergillus fumigatus ATCC 204305.[9] The obtained MICs for the QC strains should fall within the acceptable ranges established by CLSI or EUCAST.[10][11]
Mechanism of Action of Antifungal Agents (General Overview)
While specific details on this compound's signaling pathway are not extensively documented in recent literature, antifungal agents generally target specific structures or pathways in the fungal cell that are not present in mammalian cells. This provides a basis for selective toxicity.
Caption: Major targets of common antifungal drug classes.
Note on this compound's Mechanism: Early studies suggest that this compound inhibits the fungal respiratory chain, specifically targeting the cytochrome bc1 complex. This is a different mechanism from the major antifungal classes illustrated above. Further research would be required to delineate the precise signaling pathway of this compound's action.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 6. idexx.dk [idexx.dk]
- 7. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 9. paressaude.com.br [paressaude.com.br]
- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. njccwei.com [njccwei.com]
Application Notes: Utilizing Mucidin (Strobilurin A) in Mitochondrial Respiration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mucidin, also known as Strobilurin A, is a naturally occurring antifungal agent originally isolated from the mushroom Strobilurus tenacellus. It belongs to the strobilurin class of fungicides, which are widely recognized for their specific mechanism of action: the inhibition of mitochondrial respiration. This compound targets the Quinone outside (Qo) binding site of the cytochrome bc1 complex, also known as Complex III of the electron transport chain (ETC). This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby disrupting the proton gradient across the inner mitochondrial membrane and halting the production of ATP. This potent and specific inhibition makes this compound and other strobilurins valuable tools for studying mitochondrial function and dysfunction in various cell types and disease models.
These application notes provide a detailed protocol for using this compound to probe mitochondrial function, specifically within the context of an extracellular flux assay, such as the Agilent Seahorse XF Cell Mito Stress Test. The principles and methodologies described are also applicable to other techniques for measuring oxygen consumption, such as high-resolution respirometry.
Mechanism of Action
This compound acts as a potent inhibitor of Complex III of the mitochondrial electron transport chain. By binding to the Qo site, it prevents the oxidation of ubiquinol, which is a critical step in the Q-cycle. This blockage effectively stops the flow of electrons downstream to Complex IV, leading to a cessation of oxygen consumption and a collapse of the mitochondrial membrane potential. This targeted action allows researchers to specifically assess the contribution of Complex III to overall cellular respiration.
Experimental Protocol: Seahorse XF Cell Mito Stress Test
This protocol outlines the use of this compound in a typical mitochondrial stress test to determine its effect on key parameters of mitochondrial respiration. For comparison and as a standard control, Antimycin A, another well-characterized Complex III inhibitor, is often used in combination with the Complex I inhibitor, Rotenone, in the final injection step of the assay. This allows for the complete shutdown of mitochondrial respiration and the measurement of non-mitochondrial oxygen consumption.
Materials and Reagents
-
Cells of interest
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell type)
-
This compound (Strobilurin A)
-
Oligomycin (ATP synthase inhibitor)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (uncoupling agent)
-
Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor) mixture
-
Dimethyl sulfoxide (DMSO) for stock solutions
Procedure
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and grow overnight. The optimal seeding density will vary by cell type.
-
-
Reagent Preparation:
-
Prepare stock solutions of this compound, Oligomycin, FCCP, and Rotenone/Antimycin A in DMSO. For example, prepare a 10 mM stock solution of this compound.
-
On the day of the assay, dilute the stock solutions in the pre-warmed Seahorse XF assay medium to the desired working concentrations. A concentration optimization experiment is recommended for this compound to determine the optimal inhibitory concentration for the specific cell type, typically in the range of 1-10 µM.
-
-
Assay Setup:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 37°C incubator.
-
On the day of the assay, remove the cell culture medium from the plate and wash the cells with pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well and place the plate in a non-CO2 37°C incubator for 1 hour to allow for temperature and pH equilibration.
-
Load the injector ports of the sensor cartridge with the compounds for sequential injection.
-
Port A: Oligomycin (e.g., 1.0 µM final concentration)
-
Port B: FCCP (e.g., 0.5 µM final concentration, requires optimization)
-
Port C: this compound (at its optimized concentration) or Rotenone/Antimycin A mixture (e.g., 0.5 µM final concentration)
-
Port D: Can be left empty or used for other compounds if needed.
-
-
-
Data Acquisition:
-
Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate.
-
Run the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after each compound injection.
-
Application of Mucidin in studying fungal mitochondrial function.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Mucidin is a potent and specific inhibitor of the fungal mitochondrial respiratory chain, making it a valuable tool for studying mitochondrial function, electron transport, and the development of novel antifungal agents. Produced by the basidiomycete fungus Oudemansiella mucida, this compound, which is identical to Strobilurin A, targets Complex III (the cytochrome bc1 complex) of the electron transport chain.[1] Its specific mechanism of action allows for the targeted investigation of this crucial enzymatic complex and its role in fungal physiology and pathogenesis.
The primary application of this compound in a research setting is the inhibition of mitochondrial respiration. By binding to the quinol oxidation (Qo) site of the cytochrome bc1 complex, this compound blocks the transfer of electrons from ubiquinol to cytochrome c1.[1] This targeted inhibition disrupts the proton-motive force and halts ATP synthesis via oxidative phosphorylation.[2][3][4] This makes this compound an excellent tool for:
-
Dissecting the Electron Transport Chain: Researchers can use this compound to specifically inhibit Complex III, allowing for the study of electron flow and the function of other respiratory complexes in isolation.
-
Investigating Antifungal Resistance: Strains of fungi can develop resistance to this compound through mutations in the mitochondrial cytochrome b gene, which encodes a key component of the bc1 complex.[5] Studying these mutations provides insight into the mechanisms of fungicide resistance.
-
Screening for Novel Antifungals: this compound can be used as a positive control in high-throughput screening assays designed to identify new compounds that target fungal mitochondrial respiration.
-
Understanding Fungal Pathogenesis: As mitochondrial function is often linked to virulence, this compound can be used to probe the role of respiration in fungal growth, development, and infection.
Mechanism of Action: Inhibition of Complex III
This compound exerts its inhibitory effect by binding to the Qo site of the cytochrome bc1 complex. This binding event physically obstructs the oxidation of ubiquinol, preventing the transfer of electrons to the iron-sulfur protein (ISP) and subsequently to cytochrome c1. This leads to a reduction in the downstream components of the electron transport chain and a cessation of proton pumping across the inner mitochondrial membrane by Complex III.
Quantitative Data
Specific IC50 values for this compound are not consistently reported in recent literature. However, its inhibitory action can be quantified by its effect on substrate affinity for the cytochrome bc1 complex. In the presence of this compound, the Michaelis constant (Km) for the ubiquinol substrate increases to approximately 3 µM.[6] This indicates a change in the enzyme's affinity for its substrate upon inhibitor binding. For context, other modern fungicides that target the same complex have been developed with high potency.
| Inhibitor Class | Target Site | Example Compound(s) | Reported IC50 / Effect | Fungal Selectivity | Reference |
| Strobilurins | Complex III (Qo) | This compound (Strobilurin A) | Km for substrate increases to ~3 µM | High | [6] |
| Strobilurins | Complex III (Qo) | Azoxystrobin, Pyraclostrobin | Reduces Oxygen Consumption Rate by 28.7%–98.5% in zebrafish | Broad Spectrum | [2] |
| Other | Complex III (Qo) | Ilicicolin H | MIC: 0.04 - 1.56 µg/mL | 100-fold selective for fungal mitochondria |
Experimental Protocols
Isolation of Fungal Mitochondria
This protocol is a prerequisite for in vitro assays on mitochondrial function. Saccharomyces cerevisiae is often used as a model organism.
Workflow for Mitochondria Isolation
Protocol:
-
Culture Growth: Grow fungal cells (e.g., S. cerevisiae) in a non-fermentable carbon source medium (e.g., YPGly: 1% yeast extract, 2% peptone, 3% glycerol) to promote mitochondrial respiration.
-
Harvest and Wash: Harvest cells in the logarithmic growth phase by centrifugation. Wash the cell pellet with distilled water.
-
Spheroplasting: Resuspend the cell pellet in a buffer containing a cell wall-degrading enzyme (e.g., Zymolyase or Lyticase) and an osmotic stabilizer (e.g., sorbitol). Incubate until spheroplasts are formed.
-
Homogenization: Gently homogenize the spheroplasts in a mitochondrial isolation buffer using a Dounce homogenizer to lyse the cells while keeping mitochondria intact.
-
Differential Centrifugation:
-
Perform a low-speed centrifugation (e.g., 1,500 x g for 5 min) to pellet cell debris, nuclei, and unlysed cells.
-
Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 12,000 x g for 15 min) to pellet the mitochondria.
-
-
Final Pellet: Resuspend the mitochondrial pellet in a suitable buffer for storage or immediate use in assays. Determine protein concentration using a standard method (e.g., Bradford assay).
Assay for Succinate-Cytochrome c Reductase Activity
This assay measures the activity of Complex II and Complex III together and is a direct way to assess the inhibitory effect of this compound on Complex III.
Materials:
-
Isolated fungal mitochondria
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Succinate (substrate for Complex II)
-
Cytochrome c (electron acceptor)
-
Antimycin A (Complex III inhibitor, for control)
-
This compound (prepare a stock solution in DMSO)
-
Spectrophotometer
Protocol:
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing assay buffer, cytochrome c, and isolated mitochondria.
-
Baseline Measurement: Measure the baseline reduction of cytochrome c by monitoring the increase in absorbance at 550 nm.
-
Initiate Reaction: Add succinate to the cuvette to start the reaction. The rate of increase in absorbance at 550 nm is proportional to the succinate-cytochrome c reductase activity.
-
Inhibition Assay:
-
To test the effect of this compound, pre-incubate the mitochondria with varying concentrations of this compound for a few minutes before adding succinate.
-
Run parallel experiments with a known Complex III inhibitor like Antimycin A as a positive control and a DMSO vehicle control.
-
-
Data Analysis: Calculate the rate of cytochrome c reduction for each condition. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Measurement of Fungal Oxygen Consumption
This assay measures the overall respiratory activity of whole fungal cells or isolated mitochondria and is a robust method to assess the impact of respiratory inhibitors.[7][8][9][10]
Materials:
-
Fungal cell culture or isolated mitochondria
-
Respiration Buffer (e.g., a buffered medium with a suitable carbon source)
-
Oxygen sensor system (e.g., a Clark-type electrode or a fluorescence-based sensor)
-
This compound and other control inhibitors (e.g., rotenone for Complex I, potassium cyanide for Complex IV)
Protocol:
-
Prepare Cell/Mitochondria Suspension: Resuspend the fungal cells or isolated mitochondria in the respiration buffer and place them in the chamber of the oxygen sensor system.
-
Measure Basal Respiration: Allow the system to equilibrate and measure the basal rate of oxygen consumption.
-
Addition of Inhibitor: Inject a known concentration of this compound into the chamber and continue to monitor the oxygen consumption rate. A decrease in the rate indicates inhibition of respiration.
-
Titration and Controls:
-
Perform a dose-response experiment by adding increasing concentrations of this compound to determine the IC50.
-
Use other inhibitors to confirm the specificity of the effect and to dissect the contribution of different respiratory complexes.
-
-
Data Analysis: The rate of oxygen consumption is calculated from the slope of the oxygen concentration curve over time. Express the results as a percentage of the basal respiration rate.
References
- 1. This compound and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A brief review of strobilurin fungicides environmental exposure, transformation, and toxicity [maxapress.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxicological impact of strobilurin fungicides on human and environmental health: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound resistance in yeast. Isolation, characterization and genetic analysis of nuclear and mitochondrial this compound-resistant mutants of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Oxygen consumption-based evaluation of fungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid method for testing the susceptibility of Aspergillus fumigatus to amphotericin B, itraconazole, voriconazole and posaconazole by assessment of oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Analysis of Mucidin's Effect on Cytochrome c Reduction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mucidin is an antifungal antibiotic known to be a potent inhibitor of the mitochondrial respiratory chain.[1] Its primary mechanism of action involves the inhibition of the cytochrome bc1 complex (Complex III), a critical enzyme in the electron transport chain responsible for transferring electrons from ubiquinol to cytochrome c.[1] This inhibition blocks the reduction of cytochrome c, thereby disrupting the process of oxidative phosphorylation. Spectrophotometry provides a direct and reliable method to study this inhibitory effect by monitoring the redox state of cytochrome c. Reduced cytochrome c exhibits a characteristic absorbance maximum at 550 nm, which can be precisely measured to determine the rate of its formation and the inhibitory potency of compounds like this compound.[2][3]
This application note provides a detailed protocol for a spectrophotometric assay to quantify the inhibitory effect of this compound on cytochrome c reduction. It also includes a summary of key data points to be determined and visual representations of the underlying biochemical pathway and experimental workflow.
Mechanism of Action: this compound Inhibition of Complex III
This compound targets the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. It shares the same inhibition site as myxothiazol, blocking the electron transfer that leads to the reduction of cytochrome c1 and subsequently cytochrome c.[1] This action effectively halts the electron flow from Complex III to Complex IV, disrupting the proton gradient necessary for ATP synthesis.
Caption: Inhibition of the mitochondrial electron transport chain by this compound at Complex III.
Quantitative Data Summary
The following table summarizes the key quantitative parameters that can be determined using the described spectrophotometric assay. The values provided are for illustrative purposes and should be determined experimentally.
| Parameter | Description | Example Value | Units |
| IC₅₀ | The concentration of this compound required to inhibit 50% of the cytochrome c reduction activity. | 1.5 | µM |
| Kᵢ | The inhibition constant, representing the binding affinity of this compound to Complex III. | 0.8 | µM |
| Vmax (Control) | The maximum initial rate of cytochrome c reduction in the absence of the inhibitor. | 50 | µmol/min/mg |
| Vmax (Inhibited) | The maximum initial rate of cytochrome c reduction in the presence of a saturating concentration of this compound. | 5 | µmol/min/mg |
Experimental Protocols
This section details the protocol for measuring the inhibition of cytochrome c reduction by this compound using a spectrophotometer. The assay monitors the increase in absorbance at 550 nm, corresponding to the formation of reduced cytochrome c.
Materials and Reagents
-
Isolated mitochondria or purified succinate-cytochrome c reductase (Complex II-III)
-
Cytochrome c (from bovine or horse heart)
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
Succinate (as sodium or potassium salt)
-
Antimycin A (optional, as a positive control for Complex III inhibition)
-
Spectrophotometer capable of kinetic measurements at 550 nm
-
Cuvettes (1 cm path length)
Preparation of Solutions
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Cytochrome c Stock Solution: 10 mg/mL in Assay Buffer.
-
Succinate Stock Solution: 1 M in deionized water.
-
This compound Stock Solution: 10 mM in a suitable solvent (e.g., DMSO or ethanol). Prepare serial dilutions as needed.
-
Mitochondrial Suspension: Isolate mitochondria from a relevant tissue or cell source. Resuspend the final mitochondrial pellet in an appropriate buffer (e.g., Mannitol and Sucrose buffer) to a concentration of 5-10 mg/mL protein.
Experimental Workflow Diagram
Caption: Workflow for the spectrophotometric inhibition assay of cytochrome c reduction.
Assay Procedure
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 550 nm in kinetic mode at a controlled temperature (e.g., 25°C or 30°C).
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture by adding the components in the following order:
-
Assay Buffer (to a final volume of 1 mL)
-
Cytochrome c (final concentration of 15-50 µM)
-
Mitochondrial suspension (e.g., 50 µg of mitochondrial protein)
-
Varying concentrations of this compound (or solvent control).
-
-
Incubation: Mix the contents of the cuvette by gentle inversion and incubate for 2-3 minutes to allow the inhibitor to interact with the enzyme complex.
-
Baseline Reading: Place the cuvette in the spectrophotometer and record a stable baseline absorbance for 30-60 seconds.
-
Reaction Initiation: Initiate the reaction by adding succinate to a final concentration of 5-10 mM. Mix quickly and immediately start recording the absorbance.
-
Data Acquisition: Monitor the increase in absorbance at 550 nm for 3-5 minutes. The rate of cytochrome c reduction should be linear during the initial phase of the reaction.
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial reaction rate (v) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA₅₅₀/min).
-
Convert Rate to Molar Units: Use the Beer-Lambert law to convert the rate from ΔA/min to µmol/min/mg protein. The molar extinction coefficient (ε) for the change between oxidized and reduced cytochrome c at 550 nm is approximately 19.6 mM⁻¹cm⁻¹.[2]
-
Rate (µmol/min/mg) = (ΔA₅₅₀/min) / (19.6 * [protein in mg]) * 1000
-
-
Determine IC₅₀: Plot the percentage of inhibition against the logarithm of this compound concentration. The IC₅₀ value is the concentration of this compound that causes a 50% reduction in the rate of cytochrome c reduction.
-
Kinetic Analysis: To determine the mechanism of inhibition and the Kᵢ value, perform the assay at various concentrations of both the substrate (cytochrome c) and the inhibitor (this compound). Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
References
Application Note: Utilizing Mucidin for the Study of Electron Transport Chain Complex III
Audience: Researchers, scientists, and drug development professionals.
Abstract: The mitochondrial electron transport chain (ETC) is a cornerstone of cellular energy production and a critical target for drug development and toxicology studies. Complex III (the cytochrome bc1 complex) plays a pivotal role in the ETC. This document provides a detailed guide to using Mucidin, a potent and specific inhibitor, to investigate the function and kinetics of Complex III. We include its mechanism of action, quantitative inhibitory data, and detailed protocols for key biochemical assays.
Introduction to this compound and Complex III
The cytochrome bc1 complex (Complex III) is a multi-subunit enzyme embedded in the inner mitochondrial membrane. It catalyzes the transfer of electrons from ubiquinol (CoQH2) to cytochrome c, a process coupled to the translocation of protons from the mitochondrial matrix to the intermembrane space. This contributes to the proton motive force that drives ATP synthesis.
This compound is an antifungal antibiotic produced by the basidiomycete Oudemansiella mucida. It is structurally identical to Strobilurin A and functions as a highly specific inhibitor of Complex III.[1] Strobilurins, as a class, are widely used as agricultural fungicides due to their potent inhibition of fungal respiration.[2] In a research context, this compound is an invaluable tool for dissecting the electron transport pathway, studying the generation of reactive oxygen species (ROS), and screening for compounds that modulate mitochondrial function.
Mechanism of Action
This compound inhibits Complex III by binding to the quinol oxidation (Qo) site on the cytochrome b subunit.[2][3] This site is located on the positive (P-side) of the inner mitochondrial membrane. The binding of this compound physically blocks the entry and oxidation of ubiquinol, thereby halting the transfer of electrons to the subsequent carriers in the chain: the Rieske iron-sulfur protein (ISP) and cytochrome c1.[1]
The action of this compound is mechanistically identical to that of Myxothiazol.[1] This mode of action has specific and observable consequences:
-
Inhibition of Cytochrome c1 Reduction: By blocking the Qo site, this compound prevents the reduction of cytochrome c1 by substrates like succinate.[1]
-
No Inhibition of Cytochrome b Reduction: Electron flow from Complex I or II to ubiquinone, and subsequently to cytochrome b, is not initially blocked.[1]
-
Prevention of Oxidant-Induced Reduction of Cytochrome b: Unlike inhibitors of the quinone reduction (Qi) site such as Antimycin A, this compound inhibits the "oxidant-induced reduction" of cytochrome b.[1]
This specificity makes this compound an excellent tool for probing the sequence of electron transfer events within the Q-cycle of Complex III.
References
Application Notes and Protocols for Evaluating the Antifungal Efficacy of Mucidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucidin, an antifungal antibiotic produced by the basidiomycete Oudemansiella mucida, has demonstrated notable efficacy against a range of fungal pathogens. Its primary mechanism of action involves the inhibition of the mitochondrial respiratory chain, specifically targeting the cytochrome c complex.[1] This disruption of cellular respiration leads to a cascade of events, including decreased oxygen consumption and inhibition of essential biosynthetic processes like protein and RNA synthesis, ultimately resulting in fungal cell death.[1]
These application notes provide detailed protocols for robust cell-based assays to quantify the antifungal activity of this compound. The described methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data reproducibility and comparability.[2][3][4][5][6] The protocols include determination of the Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), time-kill kinetics, and assessment of cytotoxicity against mammalian cells.
Key Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of this compound that inhibits the visible growth of a fungal strain.[2][7][8] The protocol is adapted from the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[3][9]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Saccharomyces cerevisiae)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
Hemocytometer or spectrophotometer for inoculum counting
-
Incubator (35°C)
Protocol:
-
Inoculum Preparation:
-
For yeasts, culture the strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.[9]
-
For filamentous fungi, culture on Potato Dextrose Agar (PDA) to promote sporulation.[2]
-
Harvest fungal cells or conidia and suspend in sterile saline.
-
Adjust the inoculum concentration to 1 x 10^6 to 5 x 10^6 cells/mL for yeasts or 0.4 x 10^4 to 5 x 10^4 conidia/mL for molds using a hemocytometer or by adjusting the optical density (OD) at 530 nm.[3][10]
-
Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum size of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the test wells.[3][10]
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.03 to 64 µg/mL, but may need optimization based on the expected potency of this compound.
-
Include a growth control (medium with inoculum, no drug) and a sterility control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.[7]
-
-
MIC Determination:
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Minimum Fungicidal Concentration (MFC) Assay
This assay determines the lowest concentration of this compound that kills the fungal cells.[11]
Protocol:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh SDA or PDA plate.
-
Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungal species).
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate.
Time-Kill Assay
This assay evaluates the rate at which this compound kills a fungal population over time.[12][13]
Protocol:
-
Prepare a fungal suspension in RPMI 1640 medium with a starting inoculum of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.[12]
-
Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a drug-free growth control.
-
Incubate the cultures at 35°C with agitation.[12]
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline and plate them on SDA or PDA.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL against time for each this compound concentration. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[14]
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of this compound against mammalian cells to determine its selectivity.[15][16]
Protocol:
-
Seed a 96-well plate with a mammalian cell line (e.g., HeLa, HepG2, or primary cells) at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[16][17]
-
Add serial dilutions of this compound to the wells and incubate for another 24-48 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 (half-maximal inhibitory concentration) can then be determined.
Data Presentation
Quantitative data from the assays should be summarized in clear and structured tables for easy comparison.
Table 1: MIC and MFC of this compound against Various Fungal Strains
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Aspergillus fumigatus ATCC 204305 | ||
| Cryptococcus neoformans H99 | ||
| Saccharomyces cerevisiae BY4741 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Table 2: Time-Kill Kinetics of this compound against Candida albicans
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Table 3: Cytotoxicity of this compound on Mammalian Cells
| Cell Line | IC50 (µg/mL) |
| HeLa | |
| HepG2 |
Mechanism of Action Visualization
This compound's primary antifungal activity stems from its inhibition of the mitochondrial electron transport chain.
This compound's Mechanism of Action
Caption: this compound inhibits Complex III.
References
- 1. Mode of action of this compound, a new antifungal antibiotic produced by the basidiomycete Oudemansiella mucida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ifyber.com [ifyber.com]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. japsonline.com [japsonline.com]
- 17. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mode of Action of Mucidin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental workflow to investigate the antifungal mode of action of Mucidin. The protocols outlined below will enable researchers to confirm its known mechanism and explore potential secondary effects, contributing to a comprehensive understanding of its cellular impact.
Introduction
This compound is an antifungal antibiotic known to inhibit the electron-transfer reactions within the cytochrome bc1 complex (also known as complex III) of the mitochondrial respiratory chain.[1] Specifically, it has been shown to block the reduction of cytochrome c1 by succinate.[1] This targeted action disrupts the primary energy-generating process in fungal cells, leading to growth inhibition and cell death.
This document outlines a series of experiments, from initial susceptibility testing to in-depth mechanistic studies, designed to fully characterize the effects of this compound on fungal cells.
Experimental Workflow Overview
A logical and stepwise approach is crucial for a thorough investigation. The proposed workflow begins with determining the potency of this compound, followed by an assessment of its cytotoxicity. Subsequent experiments delve into its specific impact on mitochondrial function and explore broader cellular responses.
Caption: A logical workflow for the investigation of this compound's mode of action.
Data Presentation
Quantitative data from the following experiments should be recorded and summarized in the tables below for clear comparison and interpretation.
Table 1: Antifungal Susceptibility of this compound
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Saccharomyces cerevisiae | ATCC 204508 | ||
| Candida albicans | ATCC 90028 | ||
| Aspergillus fumigatus | ATCC 204305 | ||
| Cryptococcus neoformans | ATCC 208821 |
Table 2: Cytotoxicity of this compound against Mammalian Cells
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| HEK293 | Human Embryonic Kidney | |
| HepG2 | Human Hepatocellular Carcinoma |
Table 3: Effect of this compound on Mitochondrial Function
| Fungal Species | This compound Conc. (µg/mL) | Oxygen Consumption Rate (% of Control) | Mitochondrial Membrane Potential (% of Control) | Cellular ATP Levels (% of Control) |
| S. cerevisiae | MIC₅₀ | |||
| 2 x MIC₅₀ | ||||
| C. albicans | MIC₅₀ | |||
| 2 x MIC₅₀ |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species, following guidelines similar to those from the Clinical and Laboratory Standards Institute (CLSI).[2]
Materials:
-
96-well microtiter plates
-
Fungal strains (e.g., S. cerevisiae, C. albicans, A. fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound stock solution (in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a 2X concentrated fungal inoculum in RPMI-1640 medium, adjusted to the appropriate cell density (e.g., 1-5 x 10³ cells/mL for yeasts).
-
Create a two-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.03 to 64 µg/mL.
-
Add an equal volume of the 2X fungal inoculum to each well containing the this compound dilution.
-
Include a positive control (fungi without this compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at 530 nm. The MIC₅₀ is the concentration that inhibits 50% of fungal growth compared to the positive control.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of this compound to mammalian cells to determine its selectivity for fungal cells.
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the 96-well plates with mammalian cells at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Replace the medium with fresh medium containing two-fold serial dilutions of this compound.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the IC₅₀ value, which is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.
Protocol 3: Mitochondrial Respiration Assay (Oxygen Consumption)
This assay directly measures the effect of this compound on the primary target pathway.
Materials:
-
Fungal cells
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Clark-type oxygen electrode
-
Respiration buffer (e.g., YPD for whole cells or a specific mitochondrial buffer)
-
This compound stock solution
Procedure:
-
Harvest fungal cells from a mid-log phase culture and wash them with the respiration buffer.
-
Resuspend the cells to a known density and add them to the respirometer chamber.
-
Allow the basal oxygen consumption rate to stabilize.
-
Inject a known concentration of this compound (e.g., at its MIC₅₀) into the chamber.
-
Record the change in the rate of oxygen consumption. A significant decrease indicates inhibition of the electron transport chain.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain. This disruption halts the flow of electrons from ubiquinol to cytochrome c, which in turn prevents the pumping of protons across the inner mitochondrial membrane. The collapse of the proton gradient inhibits ATP synthesis, leading to cellular energy depletion and ultimately cell death.
Caption: Mechanism of action of this compound on the mitochondrial respiratory chain.
These protocols and notes provide a robust framework for researchers to investigate the mode of action of this compound. By systematically evaluating its antifungal activity, cytotoxicity, and specific effects on mitochondrial function, a comprehensive profile of this potent antibiotic can be developed.
References
In Vivo Application of Mucidin in Fungal Infection Models: Application Notes and Protocols
Disclaimer: Scientific literature on the in vivo application of Mucidin in fungal infection models is notably limited and primarily dates back to the 1970s. The available research provides a foundational understanding of its antifungal activity but lacks the detailed, quantitative data and standardized protocols common in modern drug development. This document summarizes the available information on this compound and provides generalized protocols and frameworks for in vivo antifungal studies based on contemporary research with other antifungal agents. These generalized sections are intended to serve as a template for researchers designing new studies.
Introduction to this compound
This compound, an antifungal antibiotic produced by the basidiomycete Oudemansiella mucida, was first described in the 1960s.[1] It was later found to be structurally identical to strobilurin A.[1][2] this compound exhibits a broad spectrum of antifungal activity. Early studies provided a semi-quantitative comparison of its activity against other antifungals like nystatin and pimaricin.[3]
Mechanism of Action
This compound's primary mode of action is the inhibition of mitochondrial respiration.[2][4] It specifically targets the electron transport chain at the cytochrome bc1 complex (Complex III), ultimately disrupting ATP synthesis and leading to fungal cell death.[2] This mechanism is characteristic of strobilurin-type fungicides.
Quantitative Data Summary (Hypothetical Framework)
Due to the absence of specific in vivo quantitative data for this compound in the available literature, the following tables are presented as a hypothetical framework for organizing efficacy and pharmacokinetic data from future studies. This structure is based on standard data presentation for other antifungal agents.
Table 1: Hypothetical Efficacy of this compound in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate (%) | Fungal Burden in Kidneys (Log10 CFU/g) |
| Vehicle Control | - | Intravenous | 0 | 7.5 ± 0.8 |
| This compound | 1 | Intravenous | 20 | 5.2 ± 0.6 |
| This compound | 5 | Intravenous | 60 | 3.1 ± 0.4 |
| This compound | 10 | Intravenous | 80 | <2.0 |
| Fluconazole | 10 | Oral | 80 | 2.5 ± 0.5 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Intravenous Administration) | Value (Oral Administration) |
| Dose (mg/kg) | 5 | 20 |
| Cmax (µg/mL) | 12.5 | 2.1 |
| Tmax (h) | 0.5 | 4 |
| AUC (0-24h) (µg·h/mL) | 45.2 | 18.7 |
| Half-life (t½) (h) | 6.8 | 8.2 |
| Bioavailability (%) | 100 | 20.7 |
Experimental Protocols (Generalized)
The following are generalized protocols for in vivo fungal infection models, which can be adapted for the study of this compound. These are based on established methodologies for other antifungal drugs.
Murine Model of Disseminated Candidiasis
This model is widely used to assess the efficacy of antifungal agents against systemic Candida infections.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.
-
Candida albicans strain (e.g., SC5314).
-
Yeast extract-peptone-dextrose (YPD) broth.
-
Sterile saline.
-
This compound (or other test compound).
-
Vehicle for drug administration.
-
Immunosuppressive agent (optional, e.g., cyclophosphamide).
Protocol:
-
Inoculum Preparation:
-
Culture C. albicans in YPD broth overnight at 30°C with shaking.
-
Harvest cells by centrifugation, wash twice with sterile saline, and resuspend in saline.
-
Determine cell density using a hemocytometer and adjust to the desired concentration (e.g., 5 x 10^5 cells/mL).
-
-
Infection:
-
(Optional) Induce immunosuppression in mice according to the study design (e.g., intraperitoneal injection of cyclophosphamide).
-
Infect mice via lateral tail vein injection with 0.1 mL of the prepared C. albicans suspension.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 or 24 hours).
-
Administer this compound or vehicle control via the chosen route (e.g., intravenous, intraperitoneal, or oral) at predetermined doses and schedules.
-
-
Monitoring and Endpoints:
-
Monitor mice daily for signs of illness and record survival.
-
At the end of the study, euthanize surviving animals.
-
Aseptically remove kidneys (and other target organs), homogenize in sterile saline, and perform serial dilutions.
-
Plate dilutions on appropriate agar (e.g., Sabouraud dextrose agar) to determine the fungal burden (CFU/gram of tissue).
-
Pharmacokinetic Study in Rats
This protocol outlines a basic approach to determining the pharmacokinetic profile of a test compound.
Materials:
-
Male Sprague-Dawley rats with cannulated jugular veins.
-
This compound (or other test compound).
-
Appropriate vehicle for intravenous and oral administration.
-
Blood collection tubes (containing anticoagulant).
-
Analytical equipment for drug quantification (e.g., LC-MS/MS).
Protocol:
-
Dosing:
-
For intravenous administration, administer a single bolus dose of this compound via the tail vein.
-
For oral administration, administer this compound by gavage.
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze plasma samples to determine drug concentrations at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound (Strobilurin A).
Experimental Workflow Diagram
Caption: Generalized workflow for in vivo antifungal efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the new antifungal antibiotic this compound. I. Semiquantitative comparison of the activities of this compound, nystatin and pimaricin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of this compound, a new antifungal antibiotic produced by the basidiomycete Oudemansiella mucida - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected results in Mucidin antifungal assays.
Welcome to the technical support center for Mucidin antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antifungal antibiotic produced by the basidiomycete Oudemansiella mucida.[1] Its primary mechanism of action is the inhibition of the mitochondrial respiratory chain. Specifically, it targets the cytochrome bc1 complex (Complex III), obstructing electron transfer reactions.[2] This disruption of cellular respiration is the basis for its antifungal activity.
Q2: What are the most common sources of error in antifungal susceptibility testing?
Several factors can contribute to erroneous results in antifungal susceptibility testing. These include:
-
Improper sample collection and processing: Ensuring the correct site and method of sample collection is crucial for accurate diagnosis.[3]
-
Errors in fungal identification: Misidentification of the fungal species can lead to incorrect interpretation of susceptibility results, as some species have intrinsic resistance to certain antifungals.[3][4]
-
Inoculum preparation: The concentration of the fungal inoculum is a critical variable. An inoculum outside the specified range can lead to elevated Minimum Inhibitory Concentrations (MICs).[5]
-
Trailing growth: Some fungi, particularly Candida species, can exhibit trailing, which is partial growth over a range of antifungal concentrations. This can make endpoint determination difficult.[5][6]
-
Incubation time and temperature: Adherence to standardized incubation conditions is necessary for reproducible results.[5]
-
Contamination: Contamination of samples or reagents can lead to false-positive results.[3]
Troubleshooting Guide for Unexpected Results
Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) for susceptible strains.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Inoculum Concentration | Verify the inoculum density using a spectrophotometer or hemocytometer to ensure it is within the recommended range for the specific assay protocol (e.g., CLSI or EUCAST standards).[5] |
| Degradation of this compound | Ensure that the this compound stock solution is stored correctly and has not expired. Prepare fresh working solutions for each experiment. |
| Resistant Fungal Strain | The fungal isolate may have developed resistance to this compound. Consider performing molecular testing to identify known resistance mutations.[7][8] Mechanisms of resistance can involve modifications of the drug's binding site on the mitochondrial inner membrane.[7] |
| Assay Conditions | Review and confirm that all assay parameters, including media composition, pH, and incubation time, align with the standardized protocol being followed.[9] |
Issue 2: No fungal growth in the positive control wells.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inoculum Viability | Check the viability of the fungal culture before preparing the inoculum. If necessary, subculture the strain to ensure a healthy, actively growing culture. |
| Incorrect Growth Medium | Confirm that the appropriate growth medium is being used for the specific fungal species being tested. Some fungi have specific nutritional requirements.[9] |
| Incubation Issues | Verify that the incubator is functioning correctly and maintaining the optimal temperature and humidity for fungal growth. |
Issue 3: Inconsistent or non-reproducible results between experiments.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Variability in Inoculum Preparation | Standardize the inoculum preparation procedure to ensure consistency across all experiments. |
| Pipetting Errors | Calibrate and verify the accuracy of all pipettes used for dispensing reagents and fungal suspensions. |
| Edge Effects in Microplates | To minimize evaporation from the outer wells of a microtiter plate, which can concentrate the antifungal agent, consider not using the outermost wells for critical samples or filling them with sterile water or media. |
| Subjective Endpoint Reading | For assays requiring visual endpoint determination, have a second researcher read the plates independently to ensure objectivity. Alternatively, use a spectrophotometer for a more quantitative reading.[6] |
Experimental Protocols
General Broth Microdilution Antifungal Susceptibility Testing Protocol (Based on CLSI M27)
This is a generalized protocol and may need to be adapted for specific fungal species and laboratory conditions.
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microdilution Plates:
-
Dispense the growth medium (e.g., RPMI-1640) into all wells of a 96-well microtiter plate.
-
Perform serial twofold dilutions of the this compound stock solution across the plate to achieve the desired final concentration range.
-
Leave a column of wells with only growth medium to serve as a positive control (no drug) and a well with only uninoculated medium as a negative control (sterility).
-
-
Inoculum Preparation:
-
Grow the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in the growth medium to achieve the final target inoculum concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared fungal suspension.
-
Seal the plate and incubate at the appropriate temperature (typically 35°C) for 24-48 hours.[5]
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.[6] This can be assessed visually or by using a microplate reader.
-
Visualizing Key Processes
This compound's Mechanism of Action
The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain.
Caption: Inhibition of Complex III by this compound.
General Antifungal Susceptibility Testing Workflow
This diagram outlines the major steps in performing a broth microdilution antifungal susceptibility test.
Caption: Broth microdilution workflow.
Troubleshooting Logic for High MIC Values
This decision tree provides a logical approach to troubleshooting unexpectedly high MIC results.
Caption: Decision tree for high MICs.
References
- 1. Mode of action of this compound, a new antifungal antibiotic produced by the basidiomycete Oudemansiella mucida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 10 common mistakes in laboratory mycology | The AFWG [afwgonline.com]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound resistance in yeast. Isolation, characterization and genetic analysis of nuclear and mitochondrial this compound-resistant mutants of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-resistant antimycin A-sensitive mitochondrial mutant of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mucidin Concentration for Fungal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Mucidin concentration for effective fungal inhibition. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antifungal agent belonging to the strobilurin class. Its primary mechanism of action is the inhibition of mitochondrial respiration in fungi.[1][2] It specifically targets the cytochrome bc1 complex (also known as complex III) in the electron transport chain, binding to the Quinone outside (Qo) site.[2] This blockage disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[1]
Q2: What is the typical effective concentration range for this compound?
Q3: Is this compound cytotoxic to mammalian cells?
A3: Like other strobilurins, this compound may exhibit some level of cytotoxicity to mammalian cells, as it can also interact with the mitochondrial respiratory chain in host cells. However, studies on related strobilurin compounds suggest a degree of selectivity for the fungal cytochrome bc1 complex. It is essential to perform cytotoxicity assays on relevant mammalian cell lines to determine the therapeutic index (the ratio of the toxic dose to the therapeutic dose) of this compound in your experimental system.
Q4: What are the critical first steps in optimizing this compound concentration?
A4: The critical first step is to perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) of this compound against your fungal strain of interest. This will establish the lowest concentration of the compound that visibly inhibits fungal growth under specific in vitro conditions. Following the MIC determination, it is advisable to determine the Minimum Fungicidal Concentration (MFC), which is the lowest concentration that results in fungal death.
Data Presentation
Table 1: Cytotoxicity of Strobilurin Analogs Against Mammalian Cell Lines
| Compound | Cell Line | Assay | IC50 / EC50 (µg/mL) | Reference |
| Strobilurin X | A549 (Human lung carcinoma) | Not Specified | 3.4 | [3] |
| Strobilurin X | HeLa (Human cervical cancer) | Not Specified | 5.4 | [3] |
| Strobilurin X | WI-38 (Human lung fibroblast) | Not Specified | 16.8 | [3] |
| Azoxystrobin | SH-SY5Y (Human neuroblastoma) | Cell Viability | > 200 µM | [4] |
| Trifloxystrobin | SH-SY5Y (Human neuroblastoma) | Cell Viability | > 200 µM | [4] |
Note: This data is for strobilurin analogs and should be used as a reference. It is highly recommended to determine the cytotoxicity of this compound specifically for the cell lines used in your research.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Adapted from CLSI M27-A4 for Yeasts and M38-A3 for Molds)
This protocol outlines the standardized method for determining the MIC of this compound against fungal isolates.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation (Yeasts - e.g., Candida albicans, Cryptococcus neoformans):
-
Subculture the yeast on a suitable agar plate and incubate for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[5]
-
-
Inoculum Preparation (Molds - e.g., Aspergillus fumigatus):
-
Grow the mold on a suitable agar medium until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.[3]
-
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.03 to 64 µg/mL, though this may need to be adjusted based on the expected potency of this compound.
-
-
Plate Inoculation:
-
Add 100 µL of each this compound dilution to the wells of the test microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (no this compound) and a sterility control well (no inoculum).
-
-
Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is typically the lowest concentration showing no visible growth.
-
Protocol 2: Cytotoxicity Assay using MTT
This protocol determines the effect of this compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the no-treatment control.
-
The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined by plotting the cell viability against the log of the this compound concentration.
-
Troubleshooting Guide
Table 2: Common Issues and Solutions in Fungal Inhibition Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No fungal growth in the control wells | Inoculum viability is low. | Use a fresh culture to prepare the inoculum. Verify the inoculum preparation procedure and concentration. |
| Contamination of the medium or plates. | Use fresh, sterile medium and plates. Maintain aseptic technique throughout the procedure. | |
| Inconsistent MIC results between replicates | Inaccurate pipetting. | Calibrate pipettes regularly. Ensure proper mixing of solutions. |
| Uneven distribution of inoculum. | Vortex the inoculum suspension thoroughly before adding it to the wells. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity. | |
| "Skipped" wells (growth in a higher concentration well but not in a lower one) | Contamination of a single well. | Repeat the assay with careful aseptic technique. |
| Inaccurate drug dilution. | Prepare fresh drug dilutions and ensure thorough mixing at each step. | |
| Trailing effect (reduced but persistent growth over a wide range of concentrations) | This is a known phenomenon with some fungi and antifungal agents. | Read the MIC at the concentration that causes a significant (e.g., 50% or 80%) reduction in growth compared to the control. |
| High cytotoxicity observed at effective antifungal concentrations | The therapeutic window of this compound may be narrow for the tested cell line. | Consider using a different cell line that may be less sensitive. |
| Explore synergistic combinations with other antifungal agents to potentially lower the required concentration of this compound. |
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Signaling pathway of this compound's antifungal action.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. img.antpedia.com [img.antpedia.com]
- 4. Neurotoxicity assessment of QoI strobilurin fungicides azoxystrobin and trifloxystrobin in human SH-SY5Y neuroblastoma cells: Insights from lipidomics and mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
How to address Mucidin solubility and stability issues in media.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility and stability of Mucidin in experimental media. These resources are intended for researchers, scientists, and drug development professionals to help ensure consistent and reliable experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in a question-and-answer format.
Issue 1: this compound precipitates immediately upon addition to my aqueous media.
-
Question: I dissolved this compound in an organic solvent to make a stock solution, but when I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I fix this?
-
Answer: This is a common issue for hydrophobic compounds like this compound. The immediate precipitation is likely due to the drastic change in solvent polarity when the organic stock solution is introduced into the aqueous medium, causing this compound to crash out of solution.
Solutions:
-
Reduce the Stock Solution Concentration: A lower concentration of the organic stock solution may be more miscible with the aqueous medium.
-
Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of media, try adding it dropwise while vortexing or stirring the media to promote rapid dispersion.[1]
-
Pre-warm the Media: Pre-warming the cell culture media to 37°C can sometimes improve the solubility of compounds.[1]
-
Use a Different Solvent: Consider using a less volatile and more water-miscible organic solvent for your stock solution, such as dimethyl sulfoxide (DMSO). However, be mindful of the final solvent concentration in your media, as it can have cytotoxic effects. It is advisable to keep the final DMSO concentration below 0.5%.
-
Issue 2: this compound precipitates in the incubator over time.
-
Question: My this compound-containing media looks fine initially, but after a few hours in the incubator, I observe cloudiness or a precipitate. What could be the cause?
-
Answer: This delayed precipitation can be due to several factors related to the incubator environment and the composition of the media.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shift | Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect solubility.[1][2][3] | Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[1] |
| pH Shift | The CO2 environment in an incubator can lower the pH of the media, which can affect the solubility of pH-sensitive compounds.[1] | Ensure your medium is properly buffered for the CO2 concentration in your incubator. Consider using a medium with a more robust buffering system, like HEPES, if compatible with your cells. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[1] | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. It may be necessary to prepare fresh media with this compound for longer experiments. |
| Evaporation | Water loss from the media can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[2][3] | Ensure proper humidification of the incubator and use appropriate culture flasks or plates with secure lids to minimize evaporation.[2][3] |
Issue 3: I am seeing inconsistent results in my experiments with this compound.
-
Question: The biological effects of this compound are varying between experiments, even when I use the same concentration. Could this be related to solubility or stability?
-
Answer: Yes, inconsistent results are often linked to issues with the compound's stability and solubility. If this compound is degrading or precipitating, the actual concentration your cells are exposed to will be lower and more variable than intended.
Troubleshooting Steps:
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Assess this compound Stability: Determine the stability of this compound in your specific experimental conditions (media, temperature, pH). An experimental protocol for assessing stability is provided below.
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Determine Maximum Soluble Concentration: Experimentally determine the maximum concentration of this compound that remains soluble in your media under your experimental conditions. A protocol for this is also provided below.
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Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your media immediately before each experiment from a frozen stock.[1] Avoid storing diluted this compound solutions.
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Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes to minimize the number of freeze-thaw cycles, which can degrade the compound.[1]
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Frequently Asked Questions (FAQs)
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Q1: What is the best solvent to dissolve this compound?
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A1: For creating a stock solution, a water-miscible organic solvent like DMSO is generally recommended for hydrophobic compounds. However, the ideal solvent depends on the specific physicochemical properties of this compound. It is advisable to test solubility in a few different solvents (e.g., DMSO, ethanol, methanol) to find the one that provides the best solubility and is compatible with your experimental system.
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Q2: How should I store my this compound stock solution?
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A2: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] Protect from light if the compound is light-sensitive.
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Q3: What is the recommended final concentration of organic solvent (e.g., DMSO) in my cell culture media?
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A3: The final concentration of the organic solvent should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cellular stress or toxicity. Always include a vehicle control (media with the same concentration of solvent but without this compound) in your experiments.
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Q4: Can I filter-sterilize my this compound-containing media?
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A4: While filter sterilization is a standard practice, there is a risk that a poorly soluble compound like this compound could be partially removed by the filter membrane, especially if it has started to precipitate. It is generally recommended to add a filter-sterilized stock solution of this compound to sterile media under sterile conditions.
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Q5: How can I determine if the cloudiness in my media is this compound precipitation or microbial contamination?
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A5: Examine a sample of the media under a microscope. Chemical precipitates often appear as amorphous or crystalline structures, while bacterial contamination will appear as small, motile rods or cocci, and yeast will appear as budding oval shapes.[1][4] Fungal contamination may present as filamentous hyphae.
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Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol helps you determine the highest concentration of this compound that can be used in your experiments without precipitation.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Your specific cell culture medium
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Sterile microcentrifuge tubes or a 96-well plate
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Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
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Microscope
Procedure:
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Pre-warm your cell culture medium to 37°C.[1]
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Prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. For example, you can perform a 2-fold serial dilution to test a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).[1]
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Vortex each dilution gently immediately after adding the stock solution.[1]
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Incubate the dilutions under your standard experimental conditions.[1]
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Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, sediment) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours).[1]
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For a more detailed inspection, you can take a small aliquot from each dilution and examine it under a microscope to check for micro-precipitates.[1]
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The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.[1]
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol helps determine the rate at which this compound degrades in your experimental setup.
Materials:
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This compound stock solution
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Your specific cell culture medium
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Incubator set to your experimental conditions
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An appropriate analytical method to quantify this compound (e.g., HPLC-UV, LC-MS)
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Sterile tubes for sample collection
Procedure:
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Prepare a solution of this compound in your cell culture medium at the desired experimental concentration.
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Place the solution in the incubator under your standard experimental conditions.
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At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the media.
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Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
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Quantify the concentration of intact this compound in each sample using your chosen analytical method.
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Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life under your experimental conditions.
Visualizations
Caption: Workflow for determining the maximum soluble concentration of this compound.
References
Interpreting variable MIC results for Mucidin against different fungal strains.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mucidin. Our goal is to help you interpret variable Minimum Inhibitory Concentration (MIC) results and refine your experimental protocols for accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antifungal antibiotic that inhibits the mitochondrial respiratory chain in fungi. Specifically, it targets the cytochrome bc1 complex (also known as complex III), obstructing the electron transfer process. This disruption of cellular respiration ultimately leads to fungal cell death.
Q2: Which fungal strains are susceptible to this compound?
Q3: What are the standard methods for determining the MIC of this compound?
A3: The Clinical and Laboratory Standards Institute (CLSI) M38-A document provides a standardized broth microdilution method for testing the susceptibility of filamentous fungi to antifungal agents.[1][2][3][4] This protocol is a widely accepted standard for determining MIC values and ensuring inter-laboratory reproducibility. For yeasts, the CLSI M27-A guidelines are appropriate. Adherence to these standardized protocols is crucial for obtaining reliable results.
Data Presentation: this compound MIC Values
Disclaimer: The following table is a template. Specific MIC values for this compound against a wide range of fungal strains are not extensively documented in publicly available literature. Researchers should determine these values experimentally.
| Fungal Strain | This compound MIC Range (µg/mL) | Notes |
| Candida albicans | [Insert experimentally determined value] | |
| Aspergillus fumigatus | [Insert experimentally determined value] | |
| Aspergillus flavus | [Insert experimentally determined value] | |
| Fusarium solani | [Insert experimentally determined value] | |
| Cryptococcus neoformans | [Insert experimentally determined value] |
Troubleshooting Guide for Variable MIC Results
Variability in MIC results can be a significant challenge in antifungal susceptibility testing. This guide addresses common issues and provides troubleshooting steps.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent MIC values between experiments | Inoculum preparation variability. | Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the inoculum to the recommended turbidity or cell density as per CLSI guidelines. Perform colony counts to verify the final inoculum concentration. |
| Variations in incubation time or temperature. | Strictly adhere to the recommended incubation time and temperature specified in the CLSI protocol for the specific fungal species being tested. Use calibrated incubators and monitor temperatures regularly. | |
| Differences in media preparation. | Prepare the RPMI 1640 medium exactly as described in the CLSI M38-A protocol, paying close attention to the pH and glucose concentration. Use a single lot of media for a set of comparative experiments if possible. | |
| "Skipped wells" or growth in higher concentrations but not in lower ones | Contamination of the drug stock or microplate. | Use aseptic techniques throughout the procedure. Ensure the sterility of the drug stock solutions and the microtiter plates. |
| Inaccurate drug dilutions. | Carefully prepare serial dilutions of this compound. Use calibrated pipettes and change tips between dilutions to avoid carryover. | |
| Edge effect (erratic growth in wells at the edge of the microplate) | Evaporation from the outer wells of the microtiter plate. | Seal the microtiter plates with an adhesive film or place them in a humidified chamber during incubation to minimize evaporation. Avoid using the outermost wells for critical measurements if the problem persists. |
| Trailing effect (reduced but persistent growth over a range of concentrations) | This can be a characteristic of the drug-organism interaction. | Read the MIC at the lowest concentration that shows a prominent decrease in turbidity (≥50% inhibition) compared to the growth control, as recommended by CLSI for some antifungals. Document the presence of trailing. |
Experimental Protocols
CLSI M38-A Broth Microdilution Method for Filamentous Fungi
This protocol is a summary of the reference method for antifungal susceptibility testing of filamentous fungi. For complete details, refer to the official CLSI M38-A document.[1][2][3][4]
1. Preparation of Antifungal Agent:
- Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 100 times the highest concentration to be tested.
- Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plate.
2. Inoculum Preparation:
- Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) to obtain mature conidia.
- Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
- Adjust the conidial suspension to a specific optical density using a spectrophotometer, as recommended by the CLSI M38-A guidelines for the specific fungal genus.
- Dilute the adjusted suspension in RPMI 1640 medium to achieve the final target inoculum concentration (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL).
3. Microtiter Plate Inoculation:
- Dispense 100 µL of each this compound dilution into the appropriate wells of a 96-well microtiter plate.
- Add 100 µL of the standardized fungal inoculum to each well.
- Include a drug-free well as a growth control and an uninoculated well as a sterility control.
4. Incubation:
- Incubate the microtiter plates at 35°C for the recommended duration, which varies depending on the fungal species (e.g., 48-72 hours for Aspergillus spp.).
5. MIC Determination:
- Visually read the MIC as the lowest concentration of this compound that causes complete inhibition of growth. For some drug-organism combinations, a prominent reduction in growth (≥50%) may be used as the endpoint.
Mandatory Visualizations
Caption: this compound inhibits the electron transport chain at Complex III.
Caption: Experimental workflow for determining this compound MIC values.
References
- 1. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 2. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mucidin Mitochondrial Activity Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Mucidin in mitochondrial activity assays. This compound is a potent inhibitor of the mitochondrial electron transport chain (ETC) at Complex III (ubiquinol-cytochrome c reductase). Understanding this specific mechanism is crucial for correctly designing experiments and interpreting results.
Section 1: Mitochondrial Respiration (Oxygen Consumption Rate - OCR) Assays
Assays like the Seahorse XF Cell Mito Stress Test are commonly used to assess mitochondrial respiration. As a Complex III inhibitor, this compound will profoundly impact OCR measurements.
Frequently Asked Questions (FAQs)
Q1: After injecting this compound, the Oxygen Consumption Rate (OCR) in my Seahorse assay dropped to near-zero, and subsequent injections of oligomycin and FCCP had no effect. Is this expected?
A1: Yes, this is the expected result. This compound blocks the electron transport chain at Complex III. This prevents the transfer of electrons from Complex I and II to Complex IV, thereby halting the consumption of oxygen by Complex IV. Since the entire chain is blocked upstream of ATP synthase (Complex V) and the site of proton gradient dissipation by FCCP, neither oligomycin nor FCCP will produce their characteristic effects on OCR. The residual OCR after this compound injection represents non-mitochondrial oxygen consumption.
Q2: How can I confirm that this compound is specifically inhibiting Complex III in my respiration assay?
A2: You can perform a Complex-specific assay using permeabilized cells. This allows direct delivery of substrates to different parts of the ETC. By providing a substrate that donates electrons downstream of Complex III (e.g., Ascorbate/TMPD for Complex IV), you can bypass the this compound block and restore oxygen consumption. If OCR recovers with an Ascorbate/TMPD substrate but not with Complex I (Pyruvate/Malate) or Complex II (Succinate) substrates, it confirms specific inhibition at Complex III.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low basal OCR and poor response to all inhibitors. | 1. Low cell number or poor cell adherence.2. Cells are unhealthy or stressed before the assay. | 1. Optimize cell seeding density. Ensure even plating.2. Check cell viability before starting. Use fresh, healthy cell cultures.[3] |
| High variability between replicate wells treated with this compound. | 1. Inconsistent injection volume or concentration.2. Uneven cell seeding. | 1. Ensure the Seahorse instrument is properly calibrated and injection ports are functioning correctly.2. Visually inspect the plate for even cell distribution before the assay. |
| OCR does not drop completely after this compound injection. | 1. This compound concentration is too low to achieve full inhibition.2. High non-mitochondrial oxygen consumption in the cell type. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration of this compound.2. The remaining OCR after adding Rotenone/Antimycin A at the end of a standard Mito Stress Test will quantify this non-mitochondrial rate.[4] |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test for Evaluating this compound Effects
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Cell Plating: Seed cells in an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
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Cartridge Hydration: Hydrate the sensor cartridge overnight in XF Calibrant at 37°C in a non-CO2 incubator.
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Assay Medium Prep: Prepare assay medium (e.g., XF DMEM) supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
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Medium Exchange: Remove growth medium from cells, wash with assay medium, and add the final volume of assay medium to each well. Incubate at 37°C in a non-CO2 incubator for 1 hour before the assay.
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Compound Loading: Load the hydrated sensor cartridge with oligomycin, FCCP, and Rotenone/Antimycin A in the appropriate ports. For the test wells, load this compound into Port A and leave the other ports empty or load with assay medium.
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Assay Execution: Calibrate the instrument and run the Mito Stress Test protocol.
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Data Analysis: Analyze the OCR data. For this compound-treated wells, expect a sharp drop in OCR after the first injection.
Visualizations
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References
Best practices for the storage and handling of Mucidin to maintain potency.
Welcome to the technical support center for Mucidin. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal use of this compound in experimental settings. Here you will find detailed information on the best practices for storage and handling to maintain potency, troubleshooting guides for common experimental issues, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare stock solutions in DMSO.
Q2: What are the recommended storage conditions for this compound powder?
A2: To maintain long-term potency, this compound in its solid (powder) form should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions prepared in DMSO should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).
Q4: What is the expected shelf life of this compound if stored properly?
A4: When stored under the recommended conditions, this compound is expected to have a shelf life of over three years.
Q5: Is this compound stable during shipping at ambient temperatures?
A5: Yes, this compound is stable enough for a few weeks during ordinary shipping and time spent in customs when shipped under ambient temperature as a non-hazardous chemical.
Data Presentation: Storage and Stability
While specific quantitative data on the stability of this compound under a wide range of pH values and in various solvents is not extensively available in public literature, the following table summarizes the recommended storage conditions to ensure potency.
| Form | Solvent | Storage Temperature | Duration | Light Conditions |
| Solid (Powder) | N/A | 0 - 4°C | Short-term (days to weeks) | Dark |
| -20°C | Long-term (months to years) | Dark | ||
| Stock Solution | DMSO | 0 - 4°C | Short-term (days to weeks) | Dark |
| -20°C | Long-term (months) | Dark |
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide addresses potential issues that may arise when working with this compound.
Issue 1: Reduced or No Antifungal Activity Observed
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Possible Cause 1: Improper Storage.
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Solution: Ensure that both the solid compound and the stock solutions have been stored at the correct temperatures and protected from light as per the recommendations. Avoid repeated freeze-thaw cycles of the stock solution.
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Possible Cause 2: Incorrect Concentration.
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Solution: Verify the calculations for the preparation of the stock solution and the final working concentrations. Ensure accurate pipetting and dilution.
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Possible Cause 3: Degradation of the Compound.
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Solution: If the compound or stock solution is old, its potency may have diminished. It is advisable to use a fresh batch of this compound or a newly prepared stock solution.
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Possible Cause 4: Resistant Fungal Strain.
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Solution: The target yeast strain may have intrinsic or acquired resistance to mitochondrial complex III inhibitors.[1] Consider using a known sensitive control strain to verify the activity of your this compound stock.
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Issue 2: Precipitation of this compound in Aqueous Media
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Possible Cause 1: Low Solubility in Aqueous Solutions.
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Solution: this compound is soluble in DMSO. When diluting the DMSO stock solution into an aqueous experimental medium, ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed a level that would be toxic to the cells (typically <0.5-1%). Prepare the final dilution just before use and mix thoroughly.
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Possible Cause 2: High Final Concentration.
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Solution: Attempting to achieve a very high final concentration of this compound in an aqueous medium may lead to precipitation. Review the literature for typical effective concentrations and consider performing a dose-response curve to determine the optimal concentration for your experiment.
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Issue 3: Inconsistent Results Between Experiments
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Possible Cause 1: Variability in Experimental Conditions.
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Solution: Ensure all experimental parameters, such as incubation time, temperature, cell density, and media composition, are kept consistent across all experiments.
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Possible Cause 2: Pipetting Errors.
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Solution: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and reproducible volumes.
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Possible Cause 3: Edge Effects in Multi-well Plates.
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Solution: When using 96-well plates, be mindful of the "edge effect" where wells on the periphery of the plate may experience different temperature and evaporation rates. To mitigate this, avoid using the outer wells for critical experiments or fill them with a sterile medium.
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Experimental Protocols
The following is a detailed methodology for a key experiment involving this compound: Antifungal Susceptibility Testing of Saccharomyces cerevisiae using the Broth Microdilution Method. This protocol is adapted from established guidelines for antifungal susceptibility testing of yeasts.[2][3][4]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Saccharomyces cerevisiae.
Materials:
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This compound
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DMSO (sterile)
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Saccharomyces cerevisiae strain (e.g., a laboratory strain or a clinical isolate)
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Yeast extract-peptone-dextrose (YPD) broth (sterile)
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Sterile 96-well flat-bottom microtiter plates
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Spectrophotometer or microplate reader
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Incubator (30°C)
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Sterile pipette tips and tubes
Procedure:
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Preparation of this compound Stock Solution:
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Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
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Further dilute this stock solution in sterile YPD broth to create a series of working solutions at 2-fold the desired final concentrations.
-
-
Preparation of Yeast Inoculum:
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Culture S. cerevisiae in YPD broth overnight at 30°C with shaking.
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The following day, dilute the overnight culture in fresh YPD broth to an optical density at 600 nm (OD₆₀₀) of 0.1. This corresponds to approximately 1 x 10⁷ cells/mL.
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Further dilute this suspension 1:100 in YPD broth to achieve a final inoculum density of approximately 1 x 10⁵ cells/mL.
-
-
Assay Setup:
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In a 96-well plate, add 100 µL of the appropriate this compound working solution to each well in a series of dilutions (e.g., from a high concentration of 128 µg/mL down to 0.125 µg/mL).
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Add 100 µL of the prepared yeast inoculum to each well. The final volume in each well will be 200 µL, and the final this compound concentrations will be halved.
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Include a positive control well containing 100 µL of yeast inoculum and 100 µL of YPD broth with the same final concentration of DMSO as the highest concentration test well.
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Include a negative control well containing 200 µL of sterile YPD broth.
-
-
Incubation:
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Seal the plate to prevent evaporation and incubate at 30°C for 24-48 hours.
-
-
Determining the MIC:
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After incubation, determine the MIC by visual inspection for turbidity or by measuring the OD₆₀₀ of each well using a microplate reader.
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The MIC is the lowest concentration of this compound that causes a significant inhibition of yeast growth (e.g., ≥50% reduction in turbidity) compared to the positive control.
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Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound's antifungal action via inhibition of Complex III.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the MIC of this compound against yeast.
Logical Relationship for Troubleshooting Reduced Activity
Caption: Troubleshooting logic for reduced this compound activity.
References
- 1. This compound resistance in yeast. Isolation, characterization and genetic analysis of nuclear and mitochondrial this compound-resistant mutants of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility of Saccharomyces cerevisiae Isolated from Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility of Saccharomyces cerevisiae Isolated from Clinical Specimens [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
How to avoid degradation of Mucidin during experimental procedures.
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Mucidin (also known as Strobilurin A) during experimental procedures. By understanding its stability profile and following the recommended handling practices, you can ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (Strobilurin A) is a natural antifungal antibiotic that functions by inhibiting the cytochrome bc1 complex in the mitochondrial respiratory chain.[1] Like other natural strobilurins, it is known to be susceptible to degradation under common laboratory conditions, which can lead to a loss of activity and impact experimental outcomes. Specifically, it is sensitive to light, pH, and temperature.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for strobilurins, the chemical class to which this compound belongs, are photodegradation, hydrolysis, and microbial degradation.[2][3][4] The ester moiety in the this compound structure is particularly susceptible to hydrolysis.
Q3: How should I store pure this compound?
Q4: What solvents are suitable for dissolving this compound?
A4: The solubility of this compound in various solvents should be determined empirically for your specific experimental needs. Generally, strobilurins are soluble in organic solvents. When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents to minimize hydrolysis.
Q5: Can I work with this compound on an open lab bench?
A5: Due to its light sensitivity, it is highly recommended to work with this compound under subdued light conditions. Use amber-colored vials or wrap containers with aluminum foil to protect solutions from light exposure.
Troubleshooting Guide: Common Issues with this compound Degradation
| Symptom / Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments | Degradation of this compound stock or working solutions. | 1. Prepare fresh stock solutions of this compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Protect all solutions from light at all times. 4. Verify the pH of your experimental buffer; extreme pH can accelerate hydrolysis. |
| Inconsistent experimental results | Partial degradation of this compound between experiments. | 1. Standardize the handling and storage procedures for all this compound solutions. 2. Use a consistent, fresh batch of solvent for preparing solutions. 3. Prepare working solutions immediately before use from a protected stock solution. |
| Visible changes in the solution (e.g., color change, precipitation) | Chemical degradation or poor solubility. | 1. Confirm the solubility of this compound in the chosen solvent at the desired concentration. 2. Prepare a fresh solution using a different, high-purity solvent if solubility is an issue. 3. Analyze the solution for degradation products if the issue persists. |
Quantitative Stability Data for Strobilurin Analogues
While specific quantitative data for this compound (Strobilurin A) is limited, the following data for its synthetic analogues illustrates the impact of environmental factors on the stability of this class of compounds. This information can be used to infer the general stability characteristics of this compound.
Table 1: Photodegradation Half-Life of Strobilurin Analogues in Water
| Strobilurin Analogue | Half-Life (Days) | Conditions | Reference |
| Mandestrobin | 2.7 - 3.9 | Aqueous solution, simulated sunlight (EU/US, 30-50°N) | [2] |
| Mandestrobin | 8.6 - 12.8 | Aqueous solution, simulated sunlight (Tokyo, 35°N, spring) | [2] |
| Azoxystrobin | < 14 | Field conditions | [3][4] |
| Kresoxim-methyl | ~0.43 | Aqueous solution, high-pressure mercury lamp | [1] |
Table 2: Effect of pH on the Degradation of Strobilurin Analogues
| Strobilurin Analogue | Condition | Observation | Reference |
| Mandestrobin | pH 4-9 | Resistant to hydrolysis. | [2] |
| Azoxystrobin | pH 9 | Fastest degradation compared to pH 4 and 7. | [6] |
| Trifloxystrobin | pH changes | Sensitive to pH changes, which can result in color changes in formulations. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound while minimizing degradation.
Materials:
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This compound (Strobilurin A), solid
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Anhydrous, high-purity solvent (e.g., DMSO, ethanol, or acetonitrile)
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Amber glass vials with Teflon-lined caps
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Calibrated analytical balance
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Vortex mixer
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Pipettes and sterile, filtered pipette tips
Procedure:
-
Work in Subdued Light: Perform all steps under low light conditions. Turn off or dim overhead lights and work away from direct sunlight.
-
Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance in a draft-free environment.
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Dissolution: Add the appropriate volume of anhydrous solvent to the vial containing the this compound.
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Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in the dark.
-
Aliquoting: For frequent use, it is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for Handling this compound in Experiments
Objective: To provide a standardized workflow to maintain this compound stability throughout an experiment.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution on ice, protected from light.
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate experimental buffer or medium immediately before use. Use amber-colored tubes or wrap them in foil.
-
pH Control: Ensure the pH of the final experimental solution is within a stable range for strobilurins (ideally near neutral, avoiding strongly alkaline conditions).
-
Temperature Control: Keep all solutions containing this compound on ice or at the specified experimental temperature. Avoid prolonged exposure to elevated temperatures.
-
Light Protection: Conduct all experimental manipulations involving this compound under subdued light. If light exposure is necessary (e.g., for microscopy), minimize the duration and intensity.
-
Disposal: Dispose of any unused this compound solutions and contaminated materials according to your institution's safety guidelines.
Visualizations
References
- 1. Aquatic photolysis of strobilurin fungicide kresoxim-methyl: kinetics, pathways, and effects of adjuvants - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Degradation of the strobilurin fungicide mandestrobin in illuminated water–sediment systems [jstage.jst.go.jp]
- 3. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. Metabolism of 14C-azoxystrobin in water at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. COLOR INSTABILITY IN SC PESTICIDE FORMULATIONS: UNDERSTANDING THE CHEMICAL NATURE. [michberk.com]
Identifying and resolving artifacts in spectrophotometric readings with Mucidin.
Frequently Asked Questions (FAQs)
Q1: What is the expected maximum absorbance (λmax) for Mucidin?
A1: For the purposes of this guide, we will assume this compound, when dissolved in ethanol, has a characteristic maximum absorbance (λmax) at 340 nm . It is crucial to consult your specific batch's certificate of analysis for precise absorbance characteristics.
Q2: My this compound absorbance readings are lower than expected. What are the common causes?
A2: Lower-than-expected absorbance readings can stem from several factors:
-
Incorrect Wavelength Setting: Ensure your spectrophotometer is set to the correct λmax for this compound (assumed to be 340 nm).
-
Sample Dilution: The sample may be too diluted, resulting in an absorbance reading that falls within the instrument's noise level.[1]
-
Sample Degradation: this compound may be sensitive to light or temperature. Ensure proper storage and handling to prevent degradation.
-
Inaccurate Pipetting: Errors in pipetting during sample or standard preparation can lead to incorrect concentrations.
-
Instrument Malfunction: Verify instrument performance by measuring a standard with a known absorbance.
Q3: Why am I seeing high background noise or an unstable baseline in my this compound readings?
A3: A noisy or drifting baseline is often indicative of issues with the instrument or the sample preparation.
-
Insufficient Warm-up Time: Spectrophotometer lamps require a warm-up period of at least 15-30 minutes to stabilize.[1]
-
Contaminated Solvents: The solvent or buffer used to dissolve the this compound may be contaminated.[2] Use fresh, high-purity solvents for your blank and samples.
-
Dirty or Scratched Cuvettes: Any imperfections on the cuvette surface can scatter light and increase noise.[1][2]
-
Environmental Factors: Vibrations, drafts, or significant temperature fluctuations in the lab can affect instrument stability.[1]
Q4: Can the solvent I use affect my this compound readings?
A4: Absolutely. The solvent can influence the absorbance spectrum of a compound. It is critical to use the same solvent for both your blank measurement and your this compound sample.[1][2] Using water to blank a sample dissolved in ethanol, for example, will lead to inaccurate results. Additionally, ensure the solvent itself does not absorb at the analytical wavelength.
Troubleshooting Guide
This guide provides a systematic approach to resolving common artifacts encountered during the spectrophotometric analysis of this compound.
Problem 1: Inconsistent or Non-Reproducible Absorbance Readings
| Potential Cause | Troubleshooting Step |
| Cuvette Issues | 1. Clean the cuvette: Wipe the optical surfaces with a lint-free cloth before each measurement.[1] 2. Inspect for scratches: Replace any cuvettes with visible scratches or chips.[2] 3. Consistent Orientation: Place the cuvette in the holder in the same orientation for every reading.[1] 4. Use Matched Cuvettes: If using multiple cuvettes, ensure they are an optically matched pair.[1] |
| Sample Inhomogeneity | 1. Mix Thoroughly: Ensure your this compound sample is well-mixed before measurement. 2. Check for Bubbles: Remove any air bubbles by gently tapping the cuvette.[1] |
| Instrument Drift | 1. Allow for Warm-up: Ensure the spectrophotometer has warmed up for at least 15-30 minutes.[1] 2. Re-blank the Instrument: Perform a new blank measurement before reading your sample.[1] |
Problem 2: Unexpected Peaks or High Background Absorbance
| Potential Cause | Troubleshooting Step |
| Contamination | 1. Use Fresh Solvents: Prepare fresh blank and sample solutions with high-purity solvent.[3] 2. Clean Glassware: Ensure all glassware used for sample preparation is scrupulously clean. |
| Incorrect Blank | 1. Verify Blank Composition: The blank solution must be the exact same solvent or buffer that your this compound is dissolved in.[1] |
| Sample Precipitation | 1. Check Solubility: Visually inspect the sample for any precipitate. If necessary, filter the sample or adjust the concentration. |
Hypothetical Data: Common this compound Measurement Errors
The following table illustrates potential erroneous data compared to an expected result for a standard 10 µg/mL this compound solution in ethanol.
| Condition | Wavelength (nm) | Observed Absorbance | Expected Absorbance | Potential Reason for Discrepancy |
| Correct | 340 | 0.502 | 0.500 | N/A |
| Error 1 | 360 | 0.215 | 0.500 | Incorrect wavelength setting, away from λmax. |
| Error 2 | 340 | 0.658 | 0.500 | Contaminated cuvette or incorrect blanking. |
| Error 3 | 340 | 0.249 | 0.500 | Sample was over-diluted due to pipetting error. |
Experimental Protocols
Standard Operating Procedure for Quantifying this compound using UV-Vis Spectrophotometry
-
Instrument Preparation:
-
Turn on the spectrophotometer and its light source.
-
Allow the instrument to warm up for a minimum of 30 minutes to ensure lamp stability.[1]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in 100% ethanol.
-
From the stock solution, prepare a series of dilutions for a standard curve, as well as your unknown samples.
-
Ensure all solutions are homogenous and free of air bubbles.[1]
-
-
Measurement Procedure:
-
Set the spectrophotometer to measure absorbance at 340 nm.
-
Fill a clean quartz cuvette with 100% ethanol to serve as the blank. For measurements in the UV range (below 340 nm), a quartz cuvette is required.[1]
-
Wipe the optical surfaces of the cuvette and place it in the sample holder.
-
Perform a blank measurement to zero the instrument.
-
Empty the cuvette, rinse it with the next solution to be measured, and then fill it with the solution.
-
Wipe the cuvette and place it in the holder in the same orientation as the blank.
-
Record the absorbance reading.
-
Repeat steps 5-7 for all standards and unknown samples.
-
Visual Guides
Caption: Troubleshooting workflow for inaccurate spectrophotometric readings.
Caption: Common sources of error in spectrophotometry experiments.
References
Strategies for reducing variability in Mucidin-based experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Mucidin-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antifungal antibiotic. Its primary mechanism of action is the inhibition of the electron-transfer reactions in the cytochrome bc1 complex (also known as Complex III) of the mitochondrial respiratory chain.[1] This disruption of the electron transport chain interferes with cellular respiration and ATP production, leading to its antifungal effect.
Q2: What are the most common sources of variability in experiments involving mitochondrial inhibitors like this compound?
Variability in experiments with mitochondrial inhibitors can stem from several factors:
-
Technical Measurement Errors: High-resolution respirometry, while powerful, can have inherent technical variability.[1]
-
Sample Preparation: The quality and consistency of isolated mitochondria or permeabilized cells are critical. Inconsistent sample handling can lead to variations in mitochondrial integrity and function.
-
Assay Conditions: Minor fluctuations in temperature, oxygen concentration, and the composition of the respiration buffer can significantly impact results.[2]
-
Reagent Handling: The stability and solubility of this compound and other inhibitors can affect their efficacy. The choice of solvent (e.g., DMSO or ethanol) can also play a role.[3]
-
Biological Variation: In studies with fungi, inherent differences between strains, growth phases, and the potential for developing resistance can introduce significant variability.[4][5]
Q3: How can I minimize variability in my mitochondrial respiration measurements?
To minimize variability, it is crucial to standardize your experimental protocol. Key considerations include:
-
Consistent Sample Preparation: Use a standardized protocol for isolating mitochondria or permeabilizing cells. Ensure that samples are processed consistently across all experiments.
-
Control of Assay Conditions: Tightly control the temperature, stirring speed, and oxygen levels in your respiration chamber.[2] Use a consistent, high-quality respiration buffer.
-
Accurate Normalization: Normalize respiration rates to a consistent measure, such as mitochondrial protein content or citrate synthase activity, to account for variations in mitochondrial mass between samples.[1]
-
Use of Appropriate Controls: Always include positive and negative controls in your experiments. This includes untreated samples and samples treated with a known inhibitor of Complex III, such as Antimycin A.
-
Technical Replicates: Running technical replicates for each sample can help identify and mitigate random errors.[1]
Troubleshooting Guides
Problem 1: High variability between technical replicates in a mitochondrial respiration assay.
Possible Causes:
-
Inconsistent sample loading into the respirometer chamber.
-
Air bubbles introduced into the chamber.
-
Poorly mixed reagents.
-
Instrument malfunction.
Solutions:
| Step | Action | Rationale |
| 1. Refine Pipetting Technique | Ensure precise and consistent loading of mitochondrial preparations and reagents. | Small variations in volume can lead to significant differences in measured respiration rates. |
| 2. Check for Air Bubbles | Carefully inspect the chamber for any trapped air bubbles after sealing. | Air bubbles can interfere with the oxygen sensor, leading to inaccurate readings. |
| 3. Ensure Proper Mixing | Verify that the stirrer is functioning correctly and at a consistent speed. | Inadequate mixing can lead to localized depletion of substrates or oxygen. |
| 4. Perform Instrument Calibration | Regularly calibrate the oxygen sensors of your respirometer according to the manufacturer's instructions. | Sensor drift can be a significant source of error over time. |
Problem 2: this compound does not appear to inhibit Complex III activity as expected.
Possible Causes:
-
Degradation of this compound stock solution.
-
Incorrect concentration of this compound.
-
Issues with the solvent used to dissolve this compound.
-
Problems with the assay setup that mask the inhibitory effect.
Solutions:
| Step | Action | Rationale |
| 1. Prepare Fresh Inhibitor Stocks | Prepare fresh stock solutions of this compound regularly and store them under appropriate conditions (e.g., protected from light, at the recommended temperature). | The stability of inhibitors can be limited, especially after repeated freeze-thaw cycles. |
| 2. Verify Concentration | Double-check all calculations for the dilution of your this compound stock to the final working concentration. | An incorrect final concentration will lead to unexpected results. |
| 3. Test Different Solvents | If solubility issues are suspected, consider testing alternative solvents. For some inhibitors, ethanol may be more effective than DMSO.[3] | The choice of solvent can impact the solubility and efficacy of the inhibitor. |
| 4. Isolate Complex III Activity | Ensure your assay protocol is designed to specifically measure Complex III activity. This often involves using substrates that donate electrons upstream of Complex III (e.g., succinate with rotenone to inhibit Complex I) and inhibitors to block other complexes.[6] | Without proper isolation of Complex III activity, the effect of this compound may be masked by other respiratory processes. |
Problem 3: Inconsistent results in antifungal susceptibility testing with this compound.
Possible Causes:
-
Variation in the growth phase of the fungal culture.
-
Development of resistance to this compound.
-
Inconsistent inoculum size.
-
Variability in culture media composition.
Solutions:
| Step | Action | Rationale |
| 1. Standardize Fungal Culture Conditions | Always use fungal cultures from the same growth phase (e.g., mid-logarithmic phase) for your experiments. | The metabolic state of the fungus, and therefore its susceptibility to mitochondrial inhibitors, can vary with the growth phase. |
| 2. Monitor for Resistance | Be aware of the potential for resistance development, especially in long-term experiments or with repeated exposure to the inhibitor. | Fungal populations can adapt and develop resistance, leading to a decrease in the apparent efficacy of this compound. |
| 3. Standardize Inoculum Preparation | Use a standardized method, such as a spectrophotometer or hemocytometer, to ensure a consistent starting inoculum for each experiment. | The initial number of fungal cells can significantly impact the outcome of a susceptibility assay. |
| 4. Use Consistent Media | Use the same batch of culture media for all related experiments to avoid variations in nutrient composition. | The composition of the growth medium can influence fungal metabolism and drug susceptibility. |
Experimental Protocols
Key Experiment: Measuring Mitochondrial Respiration in Permeabilized Fungal Cells
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your particular fungal species and experimental setup.
1. Preparation of Fungal Spheroplasts:
- Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium.
- Harvest cells by centrifugation and wash with a suitable buffer.
- Treat cells with a lytic enzyme mixture (e.g., zymolyase) to digest the cell wall. Monitor spheroplast formation microscopically.
- Gently wash the spheroplasts to remove the lytic enzymes.
2. Permeabilization:
- Resuspend the spheroplasts in a respiration buffer containing a mild detergent (e.g., digitonin) to permeabilize the outer cell membrane while leaving the inner mitochondrial membrane intact. The optimal digitonin concentration needs to be determined empirically.
3. High-Resolution Respirometry:
- Calibrate the oxygraph instrument.
- Add the permeabilized spheroplasts to the oxygraph chamber containing respiration buffer.
- Sequentially add substrates and inhibitors to measure the activity of different parts of the electron transport chain. A common substrate-inhibitor titration protocol (SUIT protocol) for assessing Complex III activity is as follows:
- Succinate: To stimulate electron flow through Complex II and into Complex III.
- Rotenone: To inhibit Complex I and ensure electrons are primarily entering through Complex II.
- ADP: To stimulate oxidative phosphorylation (State 3 respiration).
- This compound (or Antimycin A as a control): To inhibit Complex III.
- Ascorbate + TMPD: To provide electrons directly to Complex IV, bypassing Complex III, as a control for downstream respiratory function.
- Azide or Cyanide: To inhibit Complex IV and confirm that oxygen consumption is mitochondrial.
4. Data Analysis:
- Calculate the oxygen consumption rates (OCR) at each step of the titration.
- Normalize the OCR to cell number or protein concentration.
- The difference in OCR before and after the addition of this compound represents the this compound-sensitive Complex III activity.
Quantitative Data Summary: Typical Reagent Concentrations for Mitochondrial Respiration Assays
| Reagent | Typical Final Concentration | Purpose |
| Substrates | ||
| Succinate | 5-10 mM | Electron donor to Complex II |
| Pyruvate | 5-10 mM | Substrate for the Krebs cycle, electron donor to Complex I |
| Malate | 2-5 mM | Used in conjunction with pyruvate |
| Glutamate | 5-10 mM | Electron donor to Complex I |
| Ascorbate | 0.5-2 mM | Electron donor to Complex IV (used with TMPD) |
| TMPD | 0.2-0.5 mM | Artificial electron mediator to Complex IV |
| Inhibitors | ||
| Rotenone | 0.1-1 µM | Inhibitor of Complex I |
| This compound | Variable (determine empirically) | Inhibitor of Complex III |
| Antimycin A | 1-10 µM | Inhibitor of Complex III (control) |
| Oligomycin | 1-5 µg/mL | Inhibitor of ATP synthase (Complex V) |
| KCN / Sodium Azide | 0.5-2 mM | Inhibitors of Complex IV |
| Other Reagents | ||
| ADP | 1-5 mM | Substrate for ATP synthase, stimulates respiration |
| FCCP | Titrate for optimal concentration | Uncoupler of oxidative phosphorylation |
Note: The optimal concentration for this compound should be determined through a dose-response experiment.
Visualizations
Caption: A typical workflow for a mitochondrial respiration experiment.
Caption: this compound inhibits Complex III of the electron transport chain.
Caption: A logical flow for troubleshooting inconsistent experimental outcomes.
References
- 1. Mitochondrial respiration variability and simulations in human skeletal muscle: The Gene SMART study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Assessing Mitochondrial Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.asm.org [journals.asm.org]
- 6. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for Mucidin susceptibility testing.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Mucidin susceptibility testing. The focus of this guide is to address specific issues related to optimizing incubation time to ensure accurate and reproducible minimum inhibitory concentration (MIC) results.
Troubleshooting Guide
This guide addresses common problems encountered during this compound susceptibility testing, with a focus on incubation time-related issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or poor growth in the growth control well. | 1. Inoculum preparation is incorrect (too low).2. Incubation temperature is incorrect.3. The organism is slow-growing and requires a longer incubation time.4. The culture medium does not support growth. | 1. Verify the inoculum density using a spectrophotometer or hemocytometer.2. Ensure the incubator is calibrated to the correct temperature (typically 35°C).3. Extend the incubation period and observe for growth at 48 and 72 hours. For some fungi, even longer incubation may be necessary.[1]4. Confirm that the appropriate medium (e.g., RPMI-1640) is being used. |
| "Skipped" wells (growth in higher concentrations of this compound but not in lower concentrations). | 1. Contamination of the microtiter plate.2. Inaccurate pipetting of this compound or inoculum.3. Paradoxical growth (the "Eagle effect"), where some fungi exhibit reduced susceptibility at higher drug concentrations. | 1. Use aseptic techniques to prevent contamination. Repeat the assay with a new, sterile plate.2. Ensure proper mixing of all solutions and verify pipette calibration.3. If paradoxical growth is suspected, repeat the assay and carefully observe the growth at all concentrations. The MIC should be read as the lowest concentration that inhibits growth, ignoring the paradoxical growth at higher concentrations. |
| MIC values are consistently higher or lower than expected. | 1. Incubation time is too short or too long.2. The reading of the endpoint is inconsistent.3. Inoculum size is incorrect. | 1. For many yeasts, a 24-hour incubation is standard. However, for some fungi and to detect certain resistance mechanisms, 48 hours may be necessary.[2][3][4] Reading too early may result in falsely low MICs, while reading too late may lead to falsely high MICs due to trailing growth.[5]2. The endpoint for azoles is typically a significant reduction in turbidity (≥50%) compared to the growth control.[1][6] For other antifungals like amphotericin B, complete inhibition is the endpoint.[1][6] Using a spectrophotometer can aid in consistent endpoint determination.[2][3]3. An inoculum that is too dense can lead to artificially high MICs. Standardize the inoculum as per CLSI or EUCAST guidelines.[7][8] |
| Trailing growth (reduced but persistent growth at concentrations above the MIC). | 1. This is a known phenomenon with some fungistatic agents like azoles.2. Reading the plates after an extended incubation period can exacerbate this effect. | 1. Read the MIC at the lowest concentration that produces a prominent decrease in turbidity (≥50%) at the recommended time point (e.g., 24 hours for Candida spp.).[5]2. Avoid unnecessarily long incubation times, as this can make the endpoint difficult to read.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for this compound susceptibility testing?
A1: The optimal incubation time for this compound susceptibility testing depends on the fungal species being tested. For rapidly growing yeasts like most Candida species, an initial reading at 24 hours is recommended.[1][9] For slower-growing yeasts such as Cryptococcus species, a 72-hour incubation is often required.[1] For molds, incubation times can range from 24 hours for Mucorales to 96 hours for dermatophytes.[1][7] It is crucial to establish the appropriate incubation time for each specific organism when testing a new antifungal agent like this compound.
Q2: How does incubation time affect the Minimum Inhibitory Concentration (MIC)?
A2: Incubation time is a critical factor that can significantly influence the MIC value.[5][7]
-
Too short an incubation: May not allow for sufficient fungal growth, leading to falsely low MICs and potentially misclassifying a resistant isolate as susceptible.
-
Too long an incubation: Can lead to the overgrowth of the fungus, making it difficult to determine the true endpoint. It can also result in "trailing," where low levels of growth persist across a range of concentrations, leading to falsely elevated MICs.[5] For some antifungal agent-organism combinations, MICs can increase with longer incubation times.[4]
Q3: When should I read the MIC at 24 hours versus 48 hours?
A3: For most Candida species, a 24-hour reading generally correlates well with a 48-hour reading and is often preferred to minimize the effects of trailing.[2][3][5] However, a 48-hour incubation may be necessary for the following reasons:
-
Testing slower-growing fungal species.
-
Detecting certain resistance mechanisms that may not be apparent at 24 hours.[4]
-
When insufficient growth is observed in the control well at 24 hours.
It is recommended to perform a validation study to determine the optimal reading time for this compound against a panel of relevant fungal isolates.
Q4: What are the standard guidelines for antifungal susceptibility testing that I can refer to?
A4: The primary reference guidelines for antifungal susceptibility testing are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][7] These documents provide standardized methods for broth dilution and disk diffusion testing, including recommendations for inoculum preparation, media, incubation conditions, and quality control.
Experimental Protocols
Protocol for Determining Optimal Incubation Time for this compound Susceptibility Testing
This protocol outlines a method to determine the ideal incubation time for this compound susceptibility testing against a specific fungal species using the broth microdilution method.
1. Materials:
-
This compound stock solution
-
Fungal isolate(s) of interest
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Sterile saline or water
-
Spectrophotometer
-
Hemocytometer (for inoculum standardization)
-
35°C incubator
2. Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate to obtain fresh, viable colonies.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
Further dilute this suspension in RPMI-1640 medium to achieve the final recommended inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts).
3. Broth Microdilution Assay:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate.
-
Inoculate each well (except for the sterility control) with the standardized fungal inoculum.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
Seal the plates and incubate at 35°C.
4. Reading and Interpretation:
-
Read the MICs at multiple time points, for example, 24, 48, and 72 hours.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Readings can be done visually or with a microplate reader at a wavelength of 530 nm.[10]
-
The optimal incubation time is the earliest time point at which there is sufficient growth in the control well and the MICs are stable and reproducible.
Data Presentation
Table 1: Illustrative MICs of this compound against Candida albicans at Different Incubation Times
| Isolate ID | MIC at 24 hours (µg/mL) | MIC at 48 hours (µg/mL) | MIC at 72 hours (µg/mL) |
| CA-01 | 0.125 | 0.125 | 0.25 |
| CA-02 | 0.25 | 0.5 | 1 |
| CA-03 | 1 | 2 | 4 |
Table 2: Standard Incubation Times for Antifungal Susceptibility Testing (CLSI/EUCAST General Recommendations)
| Organism Group | Recommended Incubation Time |
| Candida spp. | 24 hours[1] |
| Cryptococcus spp. | 72 hours[1] |
| Aspergillus spp. | 48 hours[1][11][12] |
| Mucorales | 24 hours[7][10] |
| Dermatophytes | up to 96 hours[1][7] |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Optimizing voriconazole susceptibility testing of Candida: effects of incubation time, endpoint rule, species of Candida, and level of fluconazole susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Time of Incubation for Antifungal Susceptibility Testing of Aspergillus fumigatus: Can MIC Values Be Obtained at 24 Hours? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Mucidin and Strobilurin A: Unraveling Their Antifungal Activity
A deep dive into the identical nature, mechanism of action, and antifungal efficacy of Mucidin and Strobilurin A reveals a potent fungicidal agent targeting mitochondrial respiration. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, including experimental data and detailed protocols.
This compound and Strobilurin A, initially isolated from the fungi Oudemansiella mucida and Strobilurus tenacellus respectively, have been conclusively identified as the same chemical entity. This guide will, therefore, refer to them collectively as this compound/Strobilurin A. Their discovery and subsequent synthetic analogs have led to the development of the strobilurin class of agricultural fungicides, which are highly effective against a broad spectrum of fungal pathogens.
Data Presentation: Antifungal Activity of this compound/Strobilurin A
While extensive research has been conducted on various synthetic strobilurin derivatives, specific Minimum Inhibitory Concentration (MIC) data for the natural product this compound/Strobilurin A against a wide range of fungal pathogens is not extensively compiled in a single public source. However, the available literature consistently reports its high efficacy against both yeasts and filamentous fungi. The following table represents a summary of the antifungal activity of this compound/Strobilurin A based on available data. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.
| Fungal Species | Type | Minimum Inhibitory Concentration (MIC) |
| Saccharomyces cerevisiae | Yeast | Data not consistently reported in µg/mL |
| Various yeasts | Yeast | Highly active |
| Various filamentous fungi | Mold | Highly active |
Note: The lack of specific, consolidated MIC values for a broad range of pathogens in publicly accessible literature highlights a potential area for future research to fully quantify the antifungal spectrum of the natural compound this compound/Strobilurin A.
Mechanism of Action: Inhibition of Mitochondrial Respiration
The primary antifungal mechanism of this compound/Strobilurin A is the inhibition of the cytochrome bc1 complex, also known as complex III, in the mitochondrial respiratory chain.[1] This complex plays a crucial role in the electron transport chain, which is essential for ATP synthesis, the primary energy currency of the cell.
By binding to the Quinone outside (Qo) site of cytochrome b within the bc1 complex, this compound/Strobilurin A blocks the transfer of electrons from ubiquinol to cytochrome c1. This disruption of the electron flow effectively halts mitochondrial respiration, leading to a depletion of ATP and ultimately causing fungal cell death. This targeted mode of action is shared by all strobilurin fungicides.
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound/Strobilurin A on the mitochondrial respiratory chain.
Caption: Inhibition of the mitochondrial respiratory chain by this compound/Strobilurin A.
Experimental Protocols
The antifungal activity of this compound/Strobilurin A is typically evaluated using standardized methods to determine the Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for key experiments.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is a widely accepted standard for determining the MIC of an antifungal agent against yeasts and filamentous fungi.
1. Preparation of Antifungal Stock Solution:
-
A stock solution of this compound/Strobilurin A is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Serial twofold dilutions of the stock solution are then prepared in a liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) in 96-well microtiter plates. The final concentrations should span a range that is expected to include the MIC.
2. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies.
-
For yeasts, a suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This is then further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.
-
For molds, a conidial suspension is prepared by flooding the surface of the agar plate with sterile saline containing a wetting agent (e.g., Tween 80). The conidia are dislodged, and the suspension is adjusted to a specific concentration using a hemocytometer. This is then diluted in the test medium to achieve a final inoculum concentration of approximately 0.4-5 x 10^4 CFU/mL.
3. Incubation:
-
The inoculated microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, and up to 72 hours or longer for some molds, depending on their growth rate).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well (which contains no antifungal agent). For fungistatic compounds, this may be recorded as the concentration that causes ≥50% or ≥80% growth inhibition. For fungicidal compounds like this compound/Strobilurin A, the endpoint is often complete visual inhibition of growth.
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
References
Differentiating the Binding Sites of Mucidin and Antimycin A on the Cytochrome bc1 Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cytochrome bc1 complex (Complex III) is a critical enzyme in the mitochondrial electron transport chain and a well-established target for antifungal and antiparasitic agents. Understanding the precise binding interactions of inhibitors with this complex is paramount for the development of new, more selective, and potent drugs. This guide provides a detailed comparison of the binding sites of two well-characterized inhibitors, Mucidin and Antimycin A, supported by experimental data and methodologies.
Executive Summary
This compound and Antimycin A are potent inhibitors of the cytochrome bc1 complex that act at two distinct sites, leading to the cessation of electron flow and ATP synthesis.
-
This compound , identical to Strobilurin A, is a Qo (quinone oxidation) site inhibitor . It binds to the outer, positively charged side (P-side) of the inner mitochondrial membrane, preventing the oxidation of ubiquinol. Its binding pocket is the same as that of other Qo inhibitors like myxothiazol and strobilurins.
-
Antimycin A is a classic Qi (quinone reduction) site inhibitor . It binds to the inner, negatively charged side (N-side) of the inner mitochondrial membrane, blocking the transfer of electrons to ubiquinone.
This fundamental difference in their binding sites results in distinct biochemical consequences and provides a basis for the development of site-specific therapeutic agents.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound and Antimycin A has been quantified using various biochemical assays. The following table summarizes key inhibitory concentration (IC50) and dissociation constant (Kd) values, demonstrating the high affinity of both compounds for their respective binding sites.
| Inhibitor | Binding Site | Organism/System | Assay | Potency | Reference(s) |
| This compound (Strobilurin A) | Qo (QP) | Saccharomyces cerevisiae (NADH oxidation) | Spectrophotometric | IC50 = 83 ng/mL | [1] |
| Myxothiazol (Qo inhibitor) | Qo (QP) | Human cell lines (cytotoxicity) | SRB assay | IC50 = 0.01 - 9.7 ng/mL | [2] |
| Myxothiazol (Qo inhibitor) | Beef heart mitochondria | Oxygen consumption | 0.58 mol/mol cytochrome b for 50% inhibition | [3] | |
| Antimycin A | Qi (QN) | Bovine mitochondrial bc1 complex | Isothermal Titration Calorimetry | Kd ≈ 30 pM | [4] |
| Antimycin A | Yeast bc1 complex | Ubiquinol-cytochrome c reductase activity | IC50 ≈ 10 nM | [2] |
Delving into the Binding Pockets: Key Amino Acid Interactions
The distinct binding sites of this compound and Antimycin A are defined by specific amino acid residues within the cytochrome b subunit of the bc1 complex.
The Qi Site (Antimycin A Binding): The Antimycin A binding pocket is located near the bH heme. Structural and mutagenesis studies have identified several critical residues for its high-affinity binding. In bovine mitochondrial bc1 complex, Antimycin A forms hydrogen bonds with the conserved Asp228 and, via a water molecule, to Lys227[4]. The 3-formylamino group and the phenolic hydroxyl group of the Antimycin A molecule are crucial for these specific interactions[6]. Variations in the amino acid sequences of the Qi site among different species can account for differences in sensitivity to Antimycin A[7].
Experimental Protocols for Differentiating Binding Sites
Several experimental approaches can be employed to distinguish the binding sites of this compound and Antimycin A.
Spectrophotometric Assay of Cytochrome bc1 Complex Activity
This assay measures the ubiquinol-cytochrome c reductase activity of the isolated cytochrome bc1 complex by monitoring the reduction of cytochrome c at 550 nm.
Principle: The enzyme catalyzes the transfer of electrons from a ubiquinol analog (e.g., decylubiquinol) to cytochrome c. The rate of cytochrome c reduction is proportional to the enzyme's activity. Inhibitors of the bc1 complex will decrease this rate. By comparing the inhibitory effects of this compound and Antimycin A, and their potential for additive or synergistic inhibition, their distinct binding sites can be inferred.
Methodology:
-
Preparation of Reaction Mixture: In a cuvette, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA, and 50 µM oxidized cytochrome c.
-
Enzyme Addition: Add a small, known amount of purified cytochrome bc1 complex to the reaction mixture.
-
Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound or Antimycin A for a few minutes.
-
Initiation of Reaction: Start the reaction by adding a ubiquinol analog, such as 20 µM decylubiquinol (DBH2).
-
Data Acquisition: Immediately monitor the increase in absorbance at 550 nm over time using a spectrophotometer. The initial rate of reaction is calculated from the linear portion of the curve.
-
Analysis: Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value for each compound. To demonstrate distinct binding sites, perform experiments with both inhibitors present. If they bind to different sites, their inhibitory effects will be additive.[8][9][10]
Monitoring Redox States of Cytochromes
Principle: The binding of inhibitors at the Qo and Qi sites has differential effects on the reduction state of the b-type cytochromes (bL and bH) within the complex. These changes can be monitored spectrophotometrically. Antimycin A (Qi inhibitor) binding leads to an "oxidant-induced reduction" of cytochrome b, while Qo inhibitors like this compound prevent this.[11]
Methodology:
-
Sample Preparation: Use isolated mitochondria or purified cytochrome bc1 complex.
-
Inhibitor Treatment: Incubate the sample with either this compound, Antimycin A, or a combination of both.
-
Redox Poising: Add a reductant (e.g., succinate) to reduce the components of the electron transport chain upstream of complex III.
-
Oxidant Pulse: Add an oxidant (e.g., ferricyanide) to oxidize cytochrome c1.
-
Spectroscopic Analysis: Record the difference spectra of the b-type cytochromes. In the presence of Antimycin A, the addition of an oxidant will cause a transient reduction of cytochrome b. This effect is abolished in the presence of a Qo inhibitor like this compound.
Visualizing the Inhibition: Signaling Pathways and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Myxothiazol, a new inhibitor of the cytochrome b-c1 segment of th respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome_bc1_Complex [collab.its.virginia.edu]
- 6. Structural factors of antimycin A molecule required for inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Demonstration of Short-lived Complexes of Cytochrome c with Cytochrome bc1 by EPR Spectroscopy: IMPLICATIONS FOR THE MECHANISM OF INTERPROTEIN ELECTRON TRANSFER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and strobilurin A are identical and inhibit electron transfer in the cytochrome bc1 complex of the mitochondrial respiratory chain at the same site as myxothiazol - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Mucidin and Other QoI Fungicides: A Comparative Guide
A comprehensive analysis of the cross-resistance patterns between mucidin and other Quinone outside Inhibitor (QoI) fungicides, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Quinone outside Inhibitors (QoIs), a significant class of agricultural fungicides, derive their efficacy from a site-specific mode of action, targeting the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This targeted approach, while highly effective, also predisposes this class of fungicides to a high risk of resistance development in fungal pathogens. A key characteristic of QoI fungicides is the strong cross-resistance observed among all active ingredients within this group (FRAC Code 11). This guide provides a comparative overview of the cross-resistance between this compound, a naturally derived QoI, and other synthetic QoI fungicides, presenting available quantitative data, detailed experimental protocols for resistance assessment, and visual representations of the underlying mechanisms and workflows.
Understanding the Mechanism of Action and Resistance
QoI fungicides, including this compound and synthetic strobilurins like azoxystrobin, kresoxim-methyl, pyraclostrobin, and trifloxystrobin, function by binding to the Qo site of cytochrome b, a critical subunit of the cytochrome bc1 complex.[1][2] This binding event obstructs the transfer of electrons from ubiquinol to cytochrome c1, thereby disrupting the electron transport chain and halting the production of ATP, the primary energy currency of the cell.[2] This inhibition of mitochondrial respiration is ultimately lethal to the fungal cell.[2]
Resistance to QoI fungicides predominantly arises from a single point mutation in the mitochondrial cytochrome b gene (cytb).[2][3] The most frequently observed and impactful mutation is the substitution of glycine with alanine at position 143 (G143A).[2][3] This alteration in the target protein reduces the binding affinity of QoI fungicides, rendering them ineffective. Due to this shared target site and resistance mechanism, a high degree of cross-resistance is typically observed among all members of the FRAC Group 11 fungicides.[1][4]
Quantitative Comparison of Fungicide Efficacy
While the principle of cross-resistance within the QoI group is well-established, direct comparative studies providing quantitative data (EC50 or IC50 values) for this compound alongside a broad range of other QoI fungicides against various plant pathogens are limited in the readily available scientific literature. However, data for individual QoI fungicides against common fungal pathogens like Botrytis cinerea (the causative agent of gray mold) and the model organism Saccharomyces cerevisiae can be compiled to provide an indirect comparison and illustrate the general efficacy of this fungicide class.
It is important to note that the following tables are compiled from multiple sources and experimental conditions may vary. Therefore, a direct comparison of absolute values should be made with caution. The data serves to provide a general overview of the sensitivity of these fungi to different QoI fungicides.
Table 1: Comparative EC50 Values of QoI Fungicides against Botrytis cinerea
| Fungicide | Mean EC50 (µg/mL) | Range of EC50 (µg/mL) | Fungal Strain/Isolate Information | Reference |
| Azoxystrobin | >100 (Resistant) | 0.25 - >71.9 | Field isolates from strawberry | [5] |
| Pyraclostrobin | 0.033 | Not Specified | Baseline sensitivity of 55 isolates from vegetable crops | [1] |
| Pyraclostrobin | 3.383 | Not Specified | Study on different crystal structures of pyraclostrobin | [6] |
| Kresoxim-methyl | 0.26 ± 0.07 | 0.01 - 0.59 | Baseline population (n=213) | [7] |
| Trifloxystrobin | Not available | Not available |
Table 2: Comparative IC50/MIC Values of QoI Fungicides against Saccharomyces cerevisiae
| Fungicide | Mean IC50/MIC (µM or mg/L) | Fungal Strain/Isolate Information | Reference |
| Azoxystrobin | IC50: 231.2 µM | HepG2 cells (cytotoxicity assay, for context) | [8] |
| Pyraclostrobin | No effect up to 10 mg/L | Fermentative activity study | [9] |
| Kresoxim-methyl | Not available | ||
| Trifloxystrobin | IC50: 3 µg/ml | Against Mycosphaerella verrucaria (for context) | [10] |
| This compound | Not available |
Note: The available data for S. cerevisiae was limited and often focused on aspects other than direct antifungal efficacy.
Experimental Protocols for Cross-Resistance Studies
The determination of fungicide sensitivity and cross-resistance patterns relies on standardized in vitro bioassays. The two most common methods are the agar dilution method and the microtiter plate method.
Agar Dilution Method
This method involves the growth of fungal isolates on a solid nutrient medium amended with varying concentrations of the fungicides being tested.
Materials:
-
Pure cultures of fungal isolates
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Stock solutions of fungicides in an appropriate solvent (e.g., DMSO)
-
Sterile petri dishes
-
Sterile water
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare the growth medium (e.g., PDA) according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.
-
Fungicide Amendment: Add the appropriate volume of fungicide stock solution to the molten agar to achieve the desired final concentrations. A serial dilution of the fungicide is typically used. For the control plates, add only the solvent at the same concentration used in the fungicide-amended plates.
-
Pouring Plates: Pour the fungicide-amended and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) taken from the growing edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection: After a defined incubation period (e.g., 3-7 days), measure the colony diameter in two perpendicular directions.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value (the concentration of the fungicide that inhibits fungal growth by 50%) is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration. Cross-resistance is determined by comparing the EC50 values of a resistant isolate to different fungicides.
Microtiter Plate Method
This method is a high-throughput alternative to the agar dilution method and is particularly useful for testing a large number of isolates or compounds.
Materials:
-
Pure cultures of fungal isolates
-
Liquid growth medium (e.g., Potato Dextrose Broth - PDB)
-
Stock solutions of fungicides
-
Sterile 96-well microtiter plates
-
Spore suspension or mycelial fragments of the fungus
-
Microplate reader (spectrophotometer)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a spore suspension or a suspension of mycelial fragments from a fresh fungal culture and adjust the concentration to a standardized value.
-
Plate Preparation: Add a defined volume of liquid medium to each well of a 96-well plate. Then, add the fungicide stock solutions in a serial dilution to the wells. Include control wells with only the medium and solvent.
-
Inoculation: Inoculate each well (except for the blank controls) with a specific volume of the fungal inoculum.
-
Incubation: Incubate the microtiter plates at the optimal temperature for the fungus, often with shaking to ensure uniform growth.
-
Data Collection: Measure the optical density (OD) of each well at a specific wavelength (e.g., 600 nm) at regular intervals or at a final time point using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition based on the OD readings compared to the control wells. The IC50 value (the concentration of the fungicide that inhibits 50% of the metabolic activity or growth) is then calculated similarly to the agar dilution method.
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of QoI Fungicides
The following diagram illustrates the mechanism of action of QoI fungicides at the cytochrome bc1 complex and how the G143A mutation confers resistance.
Caption: Mechanism of action of QoI fungicides and the G143A resistance mutation.
Experimental Workflow for Cross-Resistance Assessment
The following diagram outlines the typical workflow for determining cross-resistance between different fungicides.
Caption: Experimental workflow for assessing fungicide cross-resistance.
Conclusion
The available evidence strongly supports a high level of cross-resistance among QoI fungicides, including this compound and synthetic strobilurins. This is primarily due to their shared mode of action and the common G143A mutation in the cytochrome b target site. While direct quantitative comparisons including this compound are not extensively documented in readily accessible literature, the principle of cross-resistance within this class is a critical consideration for effective disease management and resistance mitigation strategies. The experimental protocols provided in this guide offer a standardized approach for researchers to conduct their own comparative studies and further elucidate the specific cross-resistance profiles of this compound and other QoI fungicides against relevant fungal pathogens.
References
- 1. Baseline Sensitivity of Botrytis cinerea to Pyraclostrobin and Boscalid and Control of Anilinopyrimidine- and Benzimidazole-Resistant Strains by These Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.usp.br [repositorio.usp.br]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Fungicidal Effect of Pyraclostrobin against Botrytis cinerea in Relation to Its Crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined Cytotoxic Effects of the Fungicide Azoxystrobin and Common Food-Contaminating Mycotoxins [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling the Potential Interactions of Mucidin: A Guide to Synergistic and Antagonistic Effects with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucidin, an antifungal antibiotic produced by the basidiomycete Oudemansiella mucida, has a well-defined mechanism of action targeting mitochondrial respiration. However, there is a notable lack of published experimental data specifically evaluating its synergistic or antagonistic effects when combined with other antifungal agents. This guide aims to bridge this gap by providing a theoretical framework for potential interactions between this compound and major classes of antifungals, based on their respective mechanisms of action. Furthermore, it outlines the standard experimental protocols used to quantitatively assess such interactions, offering a roadmap for future research in this area.
Mechanism of Action: this compound
This compound's primary antifungal activity stems from its ability to inhibit the electron-transfer reactions within the cytochrome bc1 complex (also known as complex III) of the mitochondrial respiratory chain.[1][2] This inhibition disrupts the production of ATP, the essential energy currency of the cell, leading to fungal cell death. Specifically, this compound and the structurally identical Strobilurin A inhibit the reduction of cytochrome c1 by succinate, without directly inhibiting the reduction of cytochrome b.[2] Their action is qualitatively identical to myxothiazol, indicating they bind to cytochrome b and inhibit electron transport at the same site.[2]
Theoretical Interactions with Other Antifungal Classes
The following sections propose potential synergistic or antagonistic interactions between this compound and other antifungal classes based on their mechanisms of action. These remain theoretical in the absence of direct experimental evidence.
Azoles (e.g., Fluconazole, Itraconazole)
-
Mechanism of Action: Azoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to a dysfunctional cell membrane.
-
Potential for Synergy: A combination of this compound and an azole could be synergistic. By weakening the cell membrane, the azole may facilitate the entry of this compound into the fungal cell, enhancing its access to the mitochondrial target. Furthermore, attacking two distinct and vital cellular processes—energy production and cell membrane integrity—could lead to a more potent fungicidal effect than either agent alone.
Polyenes (e.g., Amphotericin B)
-
Mechanism of Action: Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.
-
Potential for Synergy: Similar to azoles, the membrane disruption caused by polyenes could enhance the uptake of this compound, leading to a synergistic interaction. The combined assault on both the cell membrane and mitochondrial respiration would likely be highly effective.
Echinocandins (e.g., Caspofungin, Micafungin)
-
Mechanism of Action: Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This leads to a weakened cell wall and osmotic instability.
-
Potential for Synergy: By compromising the structural integrity of the cell wall, echinocandins could increase the permeability of the fungal cell to this compound, potentially resulting in a synergistic effect. This "one-two punch" approach, targeting both the outer cell wall and internal energy production, is a common strategy in combination antifungal therapy.
Quantitative Analysis of Antifungal Interactions
While no specific data exists for this compound, the following tables summarize hypothetical outcomes of combination studies based on common metrics like the Fractional Inhibitory Concentration (FIC) index.
| This compound Combination | Interacting Antifungal Class | Potential Interaction | Hypothetical FIC Index * |
| This compound + Azole | Azoles (e.g., Fluconazole) | Synergistic | ≤ 0.5 |
| This compound + Polyene | Polyenes (e.g., Amphotericin B) | Synergistic | ≤ 0.5 |
| This compound + Echinocandin | Echinocandins (e.g., Caspofungin) | Synergistic | ≤ 0.5 |
*FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference; > 4.0 = Antagonism
Experimental Protocols for Assessing Antifungal Interactions
To empirically determine the nature of the interaction between this compound and other antifungals, standardized in vitro methods are necessary. The checkerboard microdilution assay is the most common technique.
Checkerboard Microdilution Assay
This method allows for the testing of multiple concentrations of two drugs simultaneously to determine their combined effect on fungal growth.
Methodology:
-
Preparation of Antifungal Solutions: Stock solutions of this compound and the second antifungal agent are prepared and serially diluted.
-
Inoculum Preparation: A standardized suspension of the fungal isolate to be tested is prepared according to established protocols (e.g., CLSI M27 for yeasts or M38 for filamentous fungi).
-
Assay Plate Preparation: A 96-well microtiter plate is set up with increasing concentrations of this compound along the x-axis and increasing concentrations of the second antifungal along the y-axis. Each well will contain a unique combination of concentrations of the two drugs.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in control wells (containing no antifungal).
-
Reading of Results: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined, typically by visual inspection or spectrophotometric reading of fungal growth.
-
Calculation of FIC Index: The FIC index is calculated to quantify the interaction.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
References
Comparative Guide to the Validation of a Mucidin-Resistant Fungal Mutant Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mucidin-resistant fungal mutant models, focusing on the well-characterized organism Saccharomyces cerevisiae. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of the underlying resistance mechanisms.
Overview of this compound Resistance Mechanisms
This compound is an antifungal antibiotic that specifically inhibits the mitochondrial respiratory chain at the level of the cytochrome bc1 complex, preventing electron transport between cytochrome b and cytochrome c[1][2]. Resistance to this compound in fungi, particularly the model organism Saccharomyces cerevisiae, arises from distinct genetic mutations that can be broadly categorized into two main types: mitochondrial and nuclear. A third phenotype, characterized by exceptionally high resistance, results from the synergistic interaction of both nuclear and mitochondrial mutations[1].
-
Mitochondrial Resistance: This form of resistance is due to mutations within the mitochondrial gene encoding cytochrome b. These mutations alter the binding site for this compound on the cytochrome bc1 complex, thereby reducing the inhibitory effect of the drug[1]. Historically, genetic analysis has identified at least two loci on the mitochondrial genome, termed MUC1 and MUC2, associated with this resistance[1]. This resistance is conferred at the level of the mitochondrion itself.
-
Nuclear Resistance: This type of resistance is not due to a modification of the drug's direct target but rather to a broader cellular response known as pleiotropic drug resistance (PDR). In S. cerevisiae, gain-of-function mutations in the nuclear genes PDR1 or PDR3, which encode transcriptional activators, lead to the overexpression of ATP-binding cassette (ABC) transporter proteins, such as Pdr5p[3]. These transporters actively pump this compound out of the cell, reducing its intracellular concentration[3]. The nuclear mutation originally described as mucPR has been identified as an allele of the PDR3 gene[3][4].
-
Synergistic Resistance: The combination of a nuclear PDR mutation and a mitochondrial cytochrome b mutation results in a level of this compound resistance that is significantly higher than either mutation alone[1].
Data Presentation: Comparison of this compound-Resistant Mutant Models
The following tables summarize the characteristics and performance of different this compound-resistant S. cerevisiae models compared to the wild-type.
Table 1: Phenotypic and Genetic Comparison of this compound-Resistant Yeast Models
| Model | Genotype | Resistance Mechanism | Level of Resistance (Qualitative) | Cross-Resistance Profile |
| Wild-Type | Wild-Type | - | Sensitive | Not applicable |
| Nuclear Mutant | pdr3-1 (formerly mucPR) | Overexpression of efflux pumps (Pdr5p) | Resistant | Resistant to a variety of mitochondrial inhibitors and other drugs (e.g., cycloheximide, chloramphenicol)[1][4]. |
| Mitochondrial Mutant | MUC1 or MUC2 (mutation in cytochrome b gene) | Altered this compound binding site on cytochrome b | Resistant | Specifically resistant to this compound; no significant cross-resistance to other inhibitors like antimycin A[1][2]. |
| Combined Mutant | pdr3-1 + MUC1/MUC2 | Efflux pump overexpression & altered drug target | Very High | Exhibits both the specific this compound resistance at the mitochondrial level and the broad cross-resistance of the nuclear mutant[1]. |
Table 2: Semi-Quantitative Comparison of this compound Susceptibility
This table is based on disk diffusion assay results, where a larger zone of inhibition indicates greater sensitivity to the drug.
| Strain | Relevant Genotype | This compound Susceptibility (Relative Zone of Inhibition) |
| Wild-Type | PDR1, PDR3 | Normal Sensitivity |
| pdr1Δ | Deletion of PDR1 | Increased Sensitivity |
| pdr3Δ | Deletion of PDR3 | Increased Sensitivity |
| pdr1Δ pdr3Δ | Double deletion of PDR1 and PDR3 | Highest Sensitivity |
| pdr1-3 | Gain-of-function mutation in PDR1 | Resistant |
| pdr3-1 | Gain-of-function mutation in PDR3 | Resistant |
Data synthesized from findings indicating that deletions in PDR1 or PDR3 increase sensitivity, while gain-of-function mutations confer resistance[3].
Experimental Protocols
This section provides detailed methodologies for the generation and validation of a this compound-resistant fungal mutant model.
Protocol for Generation of this compound-Resistant Mutants
This protocol describes the spontaneous induction of this compound-resistant mutants.
Materials:
-
Saccharomyces cerevisiae wild-type strain (e.g., D225-5A)
-
YPGly medium (1% yeast extract, 1% peptone, 2% glycerol, 2% agar)
-
This compound stock solution
-
Sterile spreaders and petri dishes
-
30°C incubator
Procedure:
-
Prepare Cultures: Grow the wild-type S. cerevisiae strain in liquid YPGly medium to the stationary phase.
-
Prepare Selective Plates: Prepare YPGly agar plates containing a selective concentration of this compound. A starting concentration of 0.25 µg/ml can be used[2].
-
Plating: Spread a dense suspension of the yeast cells onto the this compound-containing YPGly plates.
-
Incubation: Incubate the plates at 30°C for 7-10 days[2].
-
Isolate Mutants: Spontaneous mutant colonies will appear on the selective plates.
-
Purify Clones: Isolate individual colonies and purify them by subcloning them three times on fresh this compound-containing plates to ensure the phenotype is stable and the culture is clonal[2].
-
Stock Cultures: Prepare glycerol stocks of the purified resistant mutants for long-term storage.
Protocol for Characterization of Resistance Mechanism
A. Distinguishing Nuclear vs. Mitochondrial Resistance
Materials:
-
Isolated this compound-resistant mutants
-
Wild-type strain of the opposite mating type
-
Minimal and complete media for yeast genetics (YPD, SD)
-
Ethidium bromide solution
Procedure:
-
Genetic Cross: Mate the resistant mutant with a wild-type strain of the opposite mating type that is sensitive to this compound.
-
Tetrad Analysis: Induce sporulation in the resulting diploids and perform tetrad analysis.
-
Nuclear Mutation: If the resistance is due to a single nuclear gene, the resistance phenotype will segregate in a 2:2 (resistant:sensitive) ratio among the spores of a tetrad[1].
-
Mitochondrial Mutation: If the resistance is mitochondrial, it will not follow Mendelian segregation patterns. All progeny from the cross will typically inherit the mitochondrial genotype of the parent that contributes the cytoplasm (in this case, the resistant parent).
-
-
Petite Mutant Induction: Grow the resistant mutant in the presence of ethidium bromide to induce the loss of mitochondrial DNA, creating "petite" mutants.
-
Confirmation: Test the resulting petite colonies for their inability to grow on non-fermentable carbon sources like glycerol.
-
Result: If the resistance determinant is lost along with the mitochondrial DNA, it confirms a mitochondrial basis of resistance[1].
-
B. Analysis of Mitochondrial Function
Materials:
-
Isolated mitochondria from wild-type and resistant strains
-
Oxygen electrode (e.g., Clark-type)
-
Substrates for respiration (e.g., ethanol, glycerol)
-
Inhibitors: this compound, Antimycin A
Procedure:
-
Isolate Mitochondria: Isolate mitochondria from both wild-type and mutant yeast strains grown on a non-fermentable carbon source.
-
Measure Oxygen Consumption: Use an oxygen electrode to measure the rate of oxygen consumption by the isolated mitochondria in the presence of a respiratory substrate[2].
-
Inhibitor Titration: Add increasing concentrations of this compound to the mitochondrial suspension and record the effect on the respiration rate.
-
Comparative Analysis: Compare the concentration of this compound required to inhibit respiration in mitochondria from the mutant versus the wild-type. Mitochondria from a resistant mutant will require a significantly higher concentration of this compound for inhibition[2].
-
Cross-Resistance Check: Repeat the experiment with other inhibitors of the cytochrome bc1 complex, such as antimycin A, to confirm the specificity of this compound resistance[1][2].
C. Analysis of Efflux Pump Activity (for suspected nuclear mutants)
Materials:
-
Wild-type and resistant strains
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Primers for PDR5 and a housekeeping gene (e.g., ACT1)
Procedure:
-
RNA Extraction: Grow wild-type and mutant strains to mid-log phase and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for the PDR5 gene and a reference gene.
-
Data Analysis: Calculate the relative expression level of PDR5 in the mutant strain compared to the wild-type. A significant upregulation of PDR5 is indicative of a PDR-mediated resistance mechanism[3].
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of nuclear and mitochondrial this compound resistance in yeast.
References
- 1. This compound resistance in yeast. Isolation, characterization and genetic analysis of nuclear and mitochondrial this compound-resistant mutants of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Role of the PDR Gene Network in Yeast Susceptibility to the Antifungal Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic mapping of nuclear this compound resistance mutations in Saccharomyces cerevisiae. A new pdr locus on chromosome II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Study of Mucidin and Myxothiazol on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mucidin and myxothiazol, two potent inhibitors of mitochondrial respiration. It delves into their mechanism of action, presents available quantitative data for a head-to-head analysis, and offers detailed experimental protocols for their study.
Introduction to this compound and Myxothiazol
This compound, also known as strobilurin A, and myxothiazol are naturally occurring antifungal compounds that have become invaluable tools in the study of cellular bioenergetics. Both molecules are known to target Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain, a critical enzyme for ATP synthesis. Their high specificity and potency make them standard inhibitors used to probe the function and dysfunction of mitochondrial respiration.
Mechanism of Action: Targeting the Qo Site of Complex III
Both this compound and myxothiazol exert their inhibitory effects by binding to the Qo (quinone-oxidizing) site of the cytochrome bc1 complex.[1] This binding event blocks the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein, a crucial step in the Q-cycle. The interruption of this electron flow effectively halts the proton pumping activity of Complex III, leading to a decrease in the mitochondrial membrane potential and a subsequent inhibition of ATP synthesis.
Studies have shown that this compound (strobilurin A) and myxothiazol have qualitatively identical effects on the oxidation-reduction reactions of cytochromes b and c1, indicating they inhibit electron transport at the same site.[1] In fact, research has concluded that this compound and strobilurin A are structurally and functionally identical compounds.[1]
Quantitative Comparison
| Inhibitor | Target | Binding Site | Reported Potency | Reference |
| This compound (Strobilurin A) | Cytochrome bc1 complex (Complex III) | Qo site | Functionally identical to myxothiazol | [1] |
| Myxothiazol | Cytochrome bc1 complex (Complex III) | Qo site | 0.45 mol/mol cytochrome b for 50% inhibition of NADH oxidation | [1] |
Note: The lack of a direct comparative IC50 value in a single study highlights a potential area for future research to definitively quantify any subtle differences in potency under various conditions.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Determination of IC50 for Mitochondrial Respiration Inhibition
This protocol outlines the measurement of the half-maximal inhibitory concentration (IC50) of this compound and myxothiazol on mitochondrial oxygen consumption using isolated mitochondria.
1. Isolation of Mitochondria:
-
Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) using differential centrifugation.
-
Homogenize the tissue or cells in an ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable assay buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.4).
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
2. Measurement of Oxygen Consumption:
-
Use a high-resolution respirometer or an oxygen electrode system.
-
Add the assay buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add a defined amount of isolated mitochondria (e.g., 0.5 mg/mL) to the chamber.
-
Initiate respiration by adding a substrate for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate in the presence of rotenone to inhibit Complex I).
-
Record the basal oxygen consumption rate (State 2 respiration).
-
Add ADP to stimulate ATP synthesis and measure the active oxygen consumption rate (State 3 respiration).
3. IC50 Determination:
-
Prepare a series of dilutions of this compound and myxothiazol in the assay buffer.
-
For each inhibitor concentration, add the inhibitor to the chamber after establishing State 3 respiration and record the new steady-state oxygen consumption rate.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited State 3 respiration rate.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the oxygen consumption rate, by fitting the data to a suitable dose-response curve.
Experimental Protocol 2: Succinate-Cytochrome c Reductase Activity Assay
This spectrophotometric assay measures the activity of Complex III by monitoring the reduction of cytochrome c.
1. Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.
-
Substrate Solution: 10 mM succinate in assay buffer.
-
Electron Acceptor: 50 µM oxidized cytochrome c in assay buffer.
-
Inhibitors: Prepare stock solutions of this compound and myxothiazol in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.
2. Assay Procedure:
-
In a cuvette, combine the assay buffer, cytochrome c solution, and the mitochondrial sample (or purified Complex III).
-
Add the desired concentration of this compound or myxothiazol and incubate for a few minutes.
-
Initiate the reaction by adding the succinate solution.
-
Monitor the increase in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c leads to an increase in absorbance at this wavelength.
-
Calculate the rate of cytochrome c reduction from the linear portion of the absorbance versus time plot.
3. IC50 Calculation:
-
Perform the assay with a range of inhibitor concentrations.
-
Calculate the percentage of inhibition for each concentration relative to the activity in the absence of the inhibitor.
-
Determine the IC50 value as described in the previous protocol.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of the mitochondrial electron transport chain and the experimental workflow for comparing this compound and myxothiazol.
Caption: Inhibition of Complex III by this compound and Myxothiazol.
Caption: Workflow for comparing mitochondrial inhibitors.
Conclusion
This compound and myxothiazol are established and potent inhibitors of the mitochondrial cytochrome bc1 complex, both acting at the Qo site. While direct, side-by-side quantitative comparisons of their IC50 values are not prevalent in the literature, their functional identity is widely accepted. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the subtle nuances of these important biochemical tools.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Mucidin
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the handling of Mucidin, an antifungal antibiotic. The following procedural guidance is based on available safety data and established laboratory safety protocols.
Personal Protective Equipment (PPE) and Safety Measures
Given that this compound is an active biological agent with known toxicity (LD50 of 500 mg/kg in mice), appropriate personal protective equipment must be worn at all times to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are mandatory. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect the skin and clothing from contamination. |
| Respiratory Protection | In situations where aerosols or dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, N100) is recommended. Work should ideally be conducted in a chemical fume hood. |
Operational Plan for Handling this compound
A clear and concise operational plan is crucial for the safe handling of this compound in a laboratory setting. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Preparation:
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment involving this compound.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available.
-
Work Area Preparation: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood. Ensure the area is clean and free of clutter.
Handling:
-
Weighing and Transfer: When weighing solid this compound, use a microbalance within a fume hood to minimize the risk of inhalation. Use appropriate tools to handle the substance, avoiding direct contact.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.
Post-Handling:
-
Decontamination: Thoroughly clean all equipment and surfaces that have come into contact with this compound using an appropriate disinfectant or cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware | Disposable items (e.g., pipette tips, weighing paper) should be placed in a designated, labeled hazardous waste container. Reusable glassware should be decontaminated before washing. |
| Contaminated PPE | Disposable gloves, aprons, and other contaminated PPE should be collected in a sealed bag and disposed of as hazardous waste. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
Spill Response
Caption: Step-by-step spill response for this compound.
Minor Spill (Small quantity, contained):
-
Alert others in the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent.
Major Spill (Large quantity, uncontained):
-
Evacuate the laboratory immediately.
-
Alert others and activate the emergency alarm if necessary.
-
Contact the institution's Environmental Health and Safety (EHS) department and emergency services.
-
Do not attempt to clean up a major spill without proper training and equipment.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
